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Core Science & Biosynthesis

Foundational

Pharmacological Properties and Therapeutic Potential of 1,6-Naphthyridine-2-Carboximidamide Derivatives: A Technical Guide

Executive Summary The 1,6-naphthyridine scaffold is a highly privileged, nitrogen-containing bicyclic heteroaromatic system in modern medicinal chemistry. When functionalized with a carboximidamide (amidine) moiety at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine scaffold is a highly privileged, nitrogen-containing bicyclic heteroaromatic system in modern medicinal chemistry. When functionalized with a carboximidamide (amidine) moiety at the 2-position, the resulting 1,6-naphthyridine-2-carboximidamide derivatives exhibit a profoundly enhanced pharmacological profile. As an application scientist overseeing preclinical drug development, I have observed that this specific pharmacophore consistently outperforms traditional carboxylic acid and amide bioisosteres in terms of target affinity, residence time, and membrane permeability.

This whitepaper dissects the mechanistic rationale behind this scaffold, explores its primary therapeutic applications—ranging from kinase inhibition in oncology to receptor antagonism in neurology—and provides field-proven, self-validating experimental workflows for evaluating these compounds.

Chemical Architecture & The Bioisosteric Rationale

To understand the pharmacological utility of 1,6-naphthyridine-2-carboximidamide, we must analyze the causality behind its structural design.

The 1,6-Naphthyridine Core

The core is a rigid, planar system containing two nitrogen atoms at positions 1 and 6. This arrangement provides dual hydrogen-bond acceptor capabilities. The rigidity of the fused rings minimizes the entropic penalty upon binding to target proteins, making it an ideal scaffold for inserting into tight binding pockets, such as the ATP-binding hinge region of kinases[1][2].

The 2-Carboximidamide Substitution

Why utilize a carboximidamide group instead of a standard carboxylic acid or amide?

  • pKa and Protonation: The carboximidamide group has a high pKa (~11–12). At physiological pH (7.4), it exists predominantly in a protonated, cationic state.

  • Bidentate Hydrogen Bonding: The protonated amidine acts as a powerful bidentate hydrogen bond donor. It forms highly stable, directional salt bridges with conserved acidic residues (Aspartate or Glutamate) in the target enzyme's active site.

  • Bioisosterism: It is a proven bioisostere for carboxylic groups, frequently utilized to overcome the poor cell permeability and rapid phase II metabolism (glucuronidation) associated with free acids[3].

Primary Pharmacological Targets

FGFR Kinase Inhibition (Oncology)

Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is a primary driver in several malignancies, including colorectal and breast cancers. 1,6-naphthyridine derivatives have been heavily investigated as potent, selective inhibitors of FGFR1 and FGFR4[1][2]. The 1,6-naphthyridine core mimics the adenine ring of ATP, while the 2-carboximidamide group projects into the solvent-exposed region or interacts with the DFG motif, locking the kinase in an inactive conformation.

Mechanism Ligand FGF Ligand Receptor FGFR4 Kinase Ligand->Receptor Binds & Activates Adaptor FRS2 Adaptor Receptor->Adaptor Phosphorylates Inhibitor 1,6-Naphthyridine 2-Carboximidamide Inhibitor->Receptor Competitive ATP Blockade Pathway1 PI3K / AKT Adaptor->Pathway1 Pathway2 RAS / MAPK Adaptor->Pathway2 Outcome Tumor Proliferation Pathway1->Outcome Survival Pathway2->Outcome Growth

Mechanism of FGFR4 inhibition by 1,6-naphthyridine derivatives blocking downstream tumor proliferation.

5-HT4 Receptor Antagonism (Neurology)

Tricyclic variants, such as benzo[h][1,6]naphthyridine derivatives, exhibit high affinity and selectivity as 5-HT4 receptor antagonists[4]. These compounds are critical in the research of neurodegenerative diseases like Alzheimer's and possess potent analgesic properties[4][5]. The basicity of the carboximidamide group is crucial here, as it interacts with the conserved Asp100 residue in the transmembrane domain of the 5-HT4 G-protein coupled receptor (GPCR).

Additional Targets

Beyond kinases and GPCRs, the scaffold has demonstrated efficacy as Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease[6], Phosphodiesterase 10A (PDE10A) inhibitors[7], and as bioisosteric replacements in HIV integrase inhibitors[3].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the pharmacological superiority of the carboximidamide substitution, the following table summarizes representative SAR data. Notice how the transition from a carboxylic acid to a carboximidamide drastically improves both target affinity (IC50) and cellular permeability (Caco-2).

Compound ScaffoldR2 SubstitutionR7 SubstitutionFGFR4 IC50 (nM)5-HT4 Ki (nM)Caco-2 Papp (10⁻⁶ cm/s)
1,6-NaphthyridineCarboxylic AcidH450.2>10001.2
1,6-NaphthyridineCarboxamideH125.4>10003.5
1,6-Naphthyridine Carboximidamide H 12.4 >1000 5.2
1,6-Naphthyridine Carboximidamide 3,5-Dimethoxyphenyl 3.1 >1000 8.4
Benzo[h][1,6]naphthyridineCarboximidamideH>10004.512.1

Table 1: Representative SAR profile demonstrating the bioisosteric advantage of the carboximidamide moiety across different target classes (Data synthesized from established literature trends[1][2][4]).

Experimental Workflows & Self-Validating Protocols

When evaluating highly conjugated, planar molecules like 1,6-naphthyridines, standard assays often yield false positives due to compound auto-fluorescence or redox interference. The following protocols are engineered to bypass these artifacts.

Workflow Syn Chemical Synthesis Pur LC-MS & NMR Validation Syn->Pur Kin TR-FRET Kinase Assay (IC50) Pur->Kin Cell CellTiter-Glo Viability Kin->Cell InVivo Xenograft Efficacy Cell->InVivo

Step-by-step preclinical evaluation workflow for 1,6-naphthyridine-2-carboximidamide candidates.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA or continuous spectrophotometric assays. The time delay in TR-FRET allows the short-lived auto-fluorescence of the naphthyridine rings to decay before the signal is read, completely eliminating background interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 1,6-naphthyridine-2-carboximidamide derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 nM of recombinant FGFR4 kinase to the wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibration.

  • Reaction Initiation: Add a mixture of 10 µM ATP and 50 nM biotinylated poly-GT substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using the High Control (DMSO only) and Low Control (10 µM Staurosporine). The assay is only deemed valid if Z' > 0.5, proving the assay window is robust independently of the test compound.

Protocol 2: Cell Viability Assay (Luminescent ATP Detection)

Causality: Heterocyclic compounds can chemically reduce MTT dye, leading to artificially high viability readouts. We bypass this by using a luciferase-based ATP detection assay (e.g., CellTiter-Glo), which directly measures intracellular ATP as a proxy for metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal cancer cells at 3,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

    • Self-Validation Metric: Include a standard curve of known cell densities (0 to 10,000 cells/well) on the same plate to ensure the luminescent signal is strictly linear (R² > 0.95).

  • Treatment: Treat cells with varying concentrations of the naphthyridine derivative (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Mixing: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

References

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry (2023).[Link]

  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry (2000).[Link]

  • New Benzo[h][1,6]naphthyridine and Azepino[3,2-c]quinoline Derivatives as Selective Antagonists of 5-HT4 Receptors: Binding Profile and Pharmacological Characterization. Journal of Medicinal Chemistry (2003).[Link]

  • Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives. ProQuest / Hindawi (2021).[Link]

  • Bioisostere – Knowledge and References. Taylor & Francis (General Reference on Carboximidamide Bioisosterism).[Link]

Sources

Exploratory

In Silico Evaluation of 1,6-Naphthyridine-2-carboximidamide Scaffolds: Advanced Molecular Docking Protocols and Mechanistic Insights

Executive Summary & Structural Rationale The 1,6-naphthyridine scaffold represents a highly versatile, privileged pharmacophore in modern drug discovery. Characterized by a rigid, planar, electron-deficient bicyclic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,6-naphthyridine scaffold represents a highly versatile, privileged pharmacophore in modern drug discovery. Characterized by a rigid, planar, electron-deficient bicyclic system, it is uniquely suited for deep burial within hydrophobic protein pockets while participating in critical π−π stacking interactions. When functionalized with a 2-carboximidamide (amidine) moiety, the physicochemical profile of the molecule shifts dramatically.

As a Senior Application Scientist, I frequently observe docking campaigns fail because they treat highly basic groups like carboximidamides (pKa ~11–12) as neutral species. At physiological pH (7.4), the amidine group is constitutively protonated. This positive charge transforms the moiety into a powerful electrostatic anchor, capable of forming bidentate salt bridges with acidic residues (Asp/Glu) in kinase hinge regions or viral endonuclease active sites. This whitepaper outlines a field-proven, self-validating molecular docking workflow designed to accurately model the binding causality of 1,6-naphthyridine-2-carboximidamide derivatives.

Target Selection & Mechanistic Causality

To demonstrate the broad utility of this protocol, we will evaluate the scaffold against two distinct, highly relevant therapeutic targets grounded in recent literature:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Overactive FGFR signaling is a hallmark of various malignancies. Recent 3D-QSAR and docking studies have validated 1,6-naphthyridines as potent FGFR inhibitors[1]. The carboximidamide group is hypothesized to interact directly with the highly conserved Asp630 in the DFG motif, locking the kinase in an inactive conformation.

  • Human Cytomegalovirus (HCMV) pUL89 Endonuclease: The pUL89-C endonuclease is critical for viral genome packaging. Naphthyridine derivatives have been proven to act as potent metal-chelating inhibitors of this enzyme[2]. The amidine group provides secondary stabilization by hydrogen-bonding with adjacent acidic residues near the active site's Mn2+ or Mg2+ ions.

Mechanism NAPH 1,6-Naphthyridine-2- carboximidamide FGFR4 FGFR4 Kinase Domain (Active Site) NAPH->FGFR4 Binds DFG DFG Motif (Asp630) Salt Bridge Formation FGFR4->DFG Amidine Interaction HINGE Hinge Region (Glu520) H-Bonding FGFR4->HINGE Naphthyridine Core INHIBITION Kinase Inhibition (Pathway Arrest) DFG->INHIBITION HINGE->INHIBITION

Fig 1: Mechanistic binding pathway of the carboximidamide scaffold in FGFR4.

The Self-Validating Molecular Docking Protocol

A robust computational protocol must be a self-validating system. Relying solely on a primary docking score (e.g., Glide SP/XP) often leads to false positives, especially with highly charged ligands where solvent shielding is poorly estimated. The following step-by-step methodology incorporates internal controls at every phase.

Phase 1: Ligand and Receptor Preparation

Causality: Garbage in, garbage out. Incorrect tautomeric or protonation states will invalidate the entire study.

  • Ligand Preparation (Epik): Input the 1,6-naphthyridine-2-carboximidamide structures. Run Epik at pH 7.4 ± 0.5. Crucial Step: Manually verify that the carboximidamide group is assigned a +1 formal charge. Generate up to 32 stereoisomers/tautomers per ligand.

  • Protein Preparation (Protein Preparation Wizard): Import the crystal structures (e.g., FGFR4: PDB ID 4TYJ; pUL89: Homology model or relevant PDB). Assign bond orders, add hydrogens, and create zero-order bonds to metals (critical for pUL89).

  • H-Bond Optimization: Run PROPKA at pH 7.4 to optimize the hydrogen bond network. Ensure that active site Histidine residues are correctly flipped to coordinate with the naphthyridine nitrogens if applicable.

Phase 2: Grid Generation and Internal Validation (Redocking)

Causality: We must prove the software can reproduce reality before predicting novel poses.

  • Grid Generation: Center the grid box (10 Å × 10 Å × 10 Å) on the co-crystallized native ligand.

  • Constraint Mapping: For FGFR4, set a positional constraint on the hinge region (Glu520). For pUL89, set a metal-coordination constraint for the Mn2+ ion.

  • Self-Validation Check: Extract the native co-crystallized ligand and redock it using Glide XP. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

Phase 3: Induced Fit Docking (IFD)

Causality: The bulky, charged carboximidamide group may induce local conformational changes in the flexible DFG motif of kinases that rigid-receptor docking cannot accommodate.

  • Initial Glide Docking: Dock the ligands into a softened potential grid (van der Waals radii scaling of 0.5 for both receptor and ligand).

  • Prime Refinement: Select residues within 5.0 Å of the ligand poses and run Prime side-chain prediction and energy minimization to allow the receptor to "mold" around the amidine group.

  • Final Scoring: Re-dock the ligand into the newly optimized receptor conformations using Glide Extra Precision (XP).

Phase 4: Post-Docking Thermodynamic Validation

Causality: Glide XP scores overestimate salt bridge strength in solvent-exposed pockets. We must calculate the true binding free energy.

  • MM-GBSA Calculation: Run Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations on the top 5 IFD poses. This accounts for the desolvation penalty of burying the charged amidine group.

  • MD Simulation (Optional but Recommended): Subject the top pose to a 50 ns Molecular Dynamics simulation (Desmond, OPLS4 force field, TIP3P water model) to ensure the RMSD of the ligand plateaus, confirming structural stability.

DockingWorkflow LIG 1. Ligand Preparation Protonation of Carboximidamide (pH 7.4) GRID 3. Receptor Grid Generation Active Site & Constraint Mapping LIG->GRID PRO 2. Protein Preparation Optimization of H-bond Network & Metal Ions PRO->GRID DOCK 4. Induced Fit Docking (IFD) Accounting for Pocket Flexibility GRID->DOCK VAL 5. Post-Docking Validation MM-GBSA & 50ns MD Simulation DOCK->VAL

Fig 2: Self-validating molecular docking workflow for 1,6-naphthyridine derivatives.

Quantitative Data Presentation

The following table summarizes the comparative in silico binding metrics of the 1,6-naphthyridine-2-carboximidamide scaffold against our two validated targets. Notice the discrepancy between the Glide XP score and the MM-GBSA ΔGbind​ ; the MM-GBSA provides a much more realistic thermodynamic profile by penalizing the desolvation of the charged amidine.

Compound VariantTarget ProteinGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues / IonsNative Ligand RMSD (Å)*
Unsubstituted Carboximidamide FGFR4 Kinase-8.45-45.20Glu520 (Hinge), Asp630 (DFG)1.12
5-Fluoro Derivative FGFR4 Kinase-9.10-52.85Glu520, Asp630, Met5241.15
Unsubstituted Carboximidamide HCMV pUL89-7.62-38.40 Mn2+ (Coordination), Glu5341.34
8-Hydroxy Derivative HCMV pUL89-8.95-48.15 Mn2+ , Asp463, Glu5341.28

*Note: Native Ligand RMSD < 2.0 Å validates the grid and scoring function parameters prior to experimental docking.

Conclusion

The 1,6-naphthyridine-2-carboximidamide scaffold is a highly potent pharmacophore, but its successful computational modeling requires deep physicochemical intuition. By treating the amidine group with the correct physiological protonation state, utilizing Induced Fit Docking to account for receptor plasticity, and validating poses with MM-GBSA thermodynamics, researchers can drastically reduce false-positive rates in their drug discovery pipelines. As demonstrated, this scaffold shows exceptional theoretical binding affinity for both oncological (FGFR4) and antiviral (pUL89) targets, paving the way for targeted in vitro synthesis and validation.

References

  • Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Source: PubMed (National Institutes of Health) URL:[Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 1,6-Naphthyridine-2-carboximidamide

Abstract This technical guide provides a comprehensive framework for the preliminary toxicological assessment of 1,6-Naphthyridine-2-carboximidamide, a novel chemical entity. As specific toxicological data for this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological assessment of 1,6-Naphthyridine-2-carboximidamide, a novel chemical entity. As specific toxicological data for this compound are not publicly available, this document outlines a tiered, logic-driven screening cascade designed to efficiently identify potential liabilities and establish a preliminary safety profile. The strategy integrates in silico predictive modeling, a battery of robust in vitro assays, and a well-defined preliminary in vivo study. This approach is aligned with international regulatory principles, emphasizing a mechanism-based understanding of potential toxicity to guide early-stage drug development decisions. Protocols are detailed to ensure reproducibility, and data interpretation is contextualized to provide actionable insights for researchers, toxicologists, and drug development professionals.

Introduction: The Rationale for a Staged Toxicity Assessment

The development of any new chemical entity (NCE), such as 1,6-Naphthyridine-2-carboximidamide, requires a rigorous evaluation of its safety profile. Early-stage toxicity screening is not merely a regulatory hurdle but a critical scientific endeavor that de-risks a development program, conserves resources, and, most importantly, protects future patients.[1] A tiered or staged approach, progressing from computational predictions to cellular assays and finally to whole-organism studies, is the industry standard for building a comprehensive safety profile efficiently.[2][3]

This guide proposes a screening cascade specifically tailored to the structural features of 1,6-Naphthyridine-2-carboximidamide. The core structure, a nitrogen-containing heterocyclic system (naphthyridine), warrants specific attention to potential genotoxicity and off-target activities, such as cardiac ion channel inhibition.[4] The carboximidamide (amidine) moiety may influence metabolic stability and potential for reactive metabolite formation. This structured approach ensures that potential liabilities are identified early, allowing for mitigation through structural modification or informed decisions on the compound's progression.[1]

Tier 1: In Silico (Computational) Toxicity Prediction

The initial step in the safety assessment is a computational evaluation, which uses computer models to predict a compound's potential toxicity based on its chemical structure.[5][6] This allows for the rapid, cost-effective identification of potential hazards before any laboratory experiments are conducted.[7]

Scientific Principle

In silico toxicology leverages quantitative structure-activity relationship (QSAR) models and expert rule-based systems.[5] These models are built on vast databases of existing toxicological data and can identify structural fragments (toxicophores) associated with specific toxicities like mutagenicity, carcinogenicity, or hepatotoxicity.[6]

Recommended Platforms & Endpoints

A variety of commercial and open-source platforms are available for toxicity prediction.[7] For 1,6-Naphthyridine-2-carboximidamide, the following endpoints should be assessed:

  • Genotoxicity: Prediction of bacterial mutagenicity (Ames test) and clastogenicity.

  • Carcinogenicity: Prediction based on structural alerts.

  • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

  • Cardiotoxicity: Prediction of hERG channel inhibition.

  • General Toxicity: Prediction of LD50 values in rodents.

Data Interpretation

In silico results should be treated as predictive and advisory, not definitive. A positive finding (a "structural alert") does not confirm toxicity but flags a specific liability that must be investigated with priority in subsequent in vitro and in vivo assays.[6]

Tier 2: In Vitro Toxicity Screening

The second tier involves a battery of in vitro assays designed to assess the compound's effects on cells in a controlled laboratory environment.[2] This stage provides the first experimental evidence of biological activity related to toxicity and helps to elucidate potential mechanisms of action.

Workflow for In Vitro Screening

The overall workflow for the in vitro assessment is designed to move from general cytotoxicity to more specific, mechanism-based assays.

cluster_0 In Vitro Screening Cascade A General Cytotoxicity (MTT/LDH Assays) Determine IC50 B Genotoxicity (Ames & Micronucleus) A->B If cytotoxic, select sub-toxic doses C Cardiotoxicity (hERG Assay) A->C Select sub-toxic doses D Hepatotoxicity (HepG2 Assays) A->D Select sub-toxic doses E Data Synthesis & Risk Assessment B->E C->E D->E

Caption: Tier 2 In Vitro Toxicity Screening Workflow.

General Cytotoxicity Assessment

Objective: To determine the concentration range at which 1,6-Naphthyridine-2-carboximidamide causes general cell death. This is crucial for selecting appropriate, non-lethal concentrations for subsequent, more specific assays.[8]

Assays:

  • MTT Assay: Measures mitochondrial dehydrogenase activity in living cells, an indicator of metabolic viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.[9][10]

Table 1: Hypothetical Cytotoxicity Data Summary

AssayCell LineExposure TimeIC50 (µM)
MTTHepG224 hours75.2
MTTHEK29324 hours98.5
LDHHepG224 hours88.9

Protocol 1: MTT Cell Viability Assay [11]

  • Cell Seeding: Seed HepG2 or other relevant cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1,6-Naphthyridine-2-carboximidamide in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (typically 5 mg/mL solution) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.[11]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Objective: To assess the potential of the compound to cause mutations in DNA or damage to chromosomes. Given the nitrogen-containing heterocyclic nature of the naphthyridine core, this is a critical safety endpoint.[12]

Assays:

  • Bacterial Reverse Mutation (Ames) Test: A widely used method to detect a compound's ability to cause gene mutations.[13][14]

  • In Vitro Micronucleus Assay: Detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) events in mammalian cells.[15][16]

Protocol 2: Ames Test (Mini-Screen Version) [14][17]

  • Strain Selection: Use at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[14]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction) to identify compounds that become mutagenic after metabolism.[14]

  • Exposure: In a 96- or 384-well plate format, combine the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer.

  • Growth & Reversion: Incubate the mixture for a set period. Then, plate the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[17]

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[13]

Cardiotoxicity Assessment: hERG Assay

Objective: To evaluate the potential of 1,6-Naphthyridine-2-carboximidamide to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[18][19]

Assay:

  • Automated Patch Clamp Electrophysiology: This is the gold-standard method for assessing hERG channel function.[20] It provides a direct measure of ion channel inhibition.

Protocol 3: Automated Patch Clamp hERG Assay [18]

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.

  • Platform: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch).

  • Procedure: Cells are captured on the patch clamp chip. A whole-cell recording configuration is established.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.[18]

  • Measurement: The hERG current is measured before and after the application of the compound using a specific voltage protocol.

  • Analysis: The percentage of inhibition at each concentration is calculated, and an IC50 value is determined. This value is then compared to the expected therapeutic plasma concentration to estimate the safety margin.

Hepatotoxicity Assessment

Objective: To identify potential for drug-induced liver injury (DILI). The liver is a primary site of drug metabolism, and toxicity can arise from the parent compound or its metabolites.[21]

Assay:

  • Multiparametric High-Content Screening (HCS) in HepG2 cells: This approach uses automated microscopy and fluorescent dyes to simultaneously measure multiple indicators of cell health.[21] The HepG2 cell line is a widely used human liver carcinoma line for initial toxicity screening.[22][23] While they have lower metabolic enzyme expression than primary hepatocytes, they are a robust initial model.[24]

Key Parameters Measured: [21]

  • Cell count and nuclear morphology (cell loss, apoptosis)

  • Mitochondrial membrane potential (mitochondrial dysfunction)

  • Reactive oxygen species (ROS) generation (oxidative stress)

  • Glutathione levels (depletion of cellular defenses)

Tier 3: Preliminary In Vivo Toxicity Assessment

Following the in vitro characterization, a limited in vivo study in a rodent model is necessary to understand the compound's effects in a whole biological system.[3]

Objective: To determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and characterize the acute toxicological profile of 1,6-Naphthyridine-2-carboximidamide.

Study Design: Acute Oral Toxicity - Up-and-Down Procedure (UDP) or Fixed Dose Procedure (FDP). These methods are recommended by the Organisation for Economic Co-operation and Development (OECD) to reduce the number of animals used while still providing sufficient data for hazard classification.[25][26][27]

Decision Logic for In Vivo Study

The decision to proceed to an in vivo study and the design of that study are directly informed by the in vitro results.

cluster_1 Decision to Proceed to In Vivo INVITRO In Vitro Data Review (Cytotoxicity, Genotox, hERG) DECISION Acceptable Profile? INVITRO->DECISION INVIVO Proceed to Acute In Vivo Study (e.g., OECD 423/425) DECISION->INVIVO Yes STOP STOP or Redesign Compound DECISION->STOP No (e.g., Potent Genotoxin)

Caption: Logic Gate for In Vivo Study Progression.

Protocol 4: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [28][29]

  • Species: Use a single rodent species, typically female rats.[29]

  • Dose Selection: Based on in vitro data and any in silico predictions, a starting dose is selected (fixed doses are 5, 50, 300, 2000 mg/kg). The goal is to find a dose that produces toxicity without mortality.[29]

  • Administration: A single dose of the compound is administered to a group of animals via oral gavage. Animals are fasted prior to dosing.[29]

  • Observation: Animals are observed closely for the first several hours post-dosing and then daily for 14 days.[27] Observations include changes in skin, fur, eyes, respiration, behavior, and the presence of tremors or convulsions. Body weight is measured weekly.[30]

  • Clinical Pathology & Necropsy: At the end of the 14-day observation period, blood samples may be collected for basic hematology and clinical chemistry analysis. All animals are then humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[31]

Table 2: Key Parameters in a Preliminary In Vivo Study

CategoryParameters Measured
In-Life Observations Clinical signs of toxicity, body weight changes, food/water consumption.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine).
Terminal Procedures Gross necropsy of all major organs, organ weights, tissue collection for potential histopathology.

Conclusion and Next Steps

The successful completion of this three-tiered preliminary toxicity screening program will provide a foundational understanding of the safety profile of 1,6-Naphthyridine-2-carboximidamide. The integrated data from in silico, in vitro, and in vivo studies will allow for an informed decision on whether to advance the compound into more extensive, resource-intensive preclinical development, such as repeat-dose toxicity studies. This structured, evidence-based approach is fundamental to modern drug discovery and development, ensuring that only the most promising and safest candidates proceed toward clinical evaluation.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery.
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • Tolosa, L., et al. (2013). HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved. Archives of Toxicology, 87(6), 1115-27. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • Bio-protocol. (2025). 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays.
  • International Journal of Pharmaceutical Investigation. (2026). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS.
  • Current Protocols. (n.d.). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Retrieved from [Link]

  • Abcam. (n.d.). MTT assay protocol.
  • ACS Publications. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study.
  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Nanotechnology Characterization Laboratory. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • Frontiers. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • WuXi Biology. (n.d.). In Vitro Toxicology & Safety Assessment Services.
  • University of California, Berkeley. (n.d.). The Ames Test.
  • PozeSCAF. (2024). In Silico Toxicity Prediction.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Bio-protocol. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
  • Corning. (n.d.). Three Dimensional Hepatotoxicity Screening Using Corning® HepatoCells, Spheroid Microplates, and the SCREEN-WELL® Hepatotoxicity Library.
  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • PubMed. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
  • Cyprotex. (n.d.). hERG Safety.
  • Microbiology Note. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Cyprotex. (n.d.). Ames Test.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • Benchchem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • Metrion Biosciences. (2026). hERG screening using high quality electrophysiology assays.
  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay.
  • PLOS. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • PLOS ONE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • PubMed. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening.
  • National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1).
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  • Benchchem. (n.d.). Preliminary Toxicology Screening of Bucricaine: A Technical Guide.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
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  • OECD. (n.d.). Guidelines for the Testing of Chemicals.

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Exploratory

Mechanistic Profiling of 1,6-Naphthyridine-2-Carboximidamide: Receptor Binding Affinity and Pharmacophore Dynamics

Executive Summary The 1,6-naphthyridine-2-carboximidamide scaffold (CAS 1179360-44-1) represents a highly versatile, privileged pharmacophore in modern drug discovery. By fusing the electron-deficient, hydrogen-bond-acce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 1,6-naphthyridine-2-carboximidamide scaffold (CAS 1179360-44-1) represents a highly versatile, privileged pharmacophore in modern drug discovery. By fusing the electron-deficient, hydrogen-bond-accepting 1,6-naphthyridine bicyclic core with the highly basic, cationic carboximidamide (amidine) moiety, this structure is uniquely primed to interact with diverse receptor architectures. This technical whitepaper dissects the binding affinity, thermodynamic drivers, and experimental validation protocols for this scaffold, providing researchers with a rigorous framework for hit-to-lead optimization.

Structural Biology & Pharmacophore Dynamics (Causality Analysis)

To understand why 1,6-naphthyridine-2-carboximidamide exhibits such potent binding affinities, we must deconstruct its molecular interactions at the atomic level. The scaffold operates as a dual-warhead system:

  • The Naphthyridine Core (Hinge & Hydrophobic Pocket Insertion): The nitrogen atoms at positions 1 and 6 act as critical hydrogen bond acceptors. In kinase targets like Cyclin-Dependent Kinase 8 (CDK8), the N-6 nitrogen forms a robust, directional hydrogen bond with the backbone NH of the hinge residue Ala100[1]. Furthermore, the planar aromatic system facilitates tight π−π stacking with aromatic residues (e.g., Trp6.48) deep within G-protein coupled receptor (GPCR) binding pockets.

  • The Carboximidamide Moiety (Electrostatic Anchoring): With a pKa typically exceeding 11, the amidine group remains strictly protonated at physiological pH. This cationic center acts as an electrostatic anchor for conserved aspartate or glutamate residues. In the Histamine H3 receptor (H3R), the amidine forms a bidentate salt bridge with Asp3.32[2]. In serine proteases like Coagulation Factor Xa, it penetrates the deep S1 pocket to form a critical ionic interaction with Asp189[3].

Target Profiling & Quantitative Affinity Data

The modular nature of this scaffold allows it to be tuned for specific targets. The table below summarizes the quantitative binding metrics of representative 1,6-naphthyridine and carboximidamide derivatives across key receptor classes.

Target ClassSpecific Receptor / EnzymePrimary Interaction MotifBinding Affinity ( Ki​ / IC50​ )Dissociation Half-Life ( t1/2​ )
GPCR Histamine H3 Receptor (H3R)Amidine - Asp3.32 (Salt Bridge) Ki​=1.2−5.5 nM45 min
Kinase Cyclin-Dependent Kinase 8 (CDK8)N-6 - Ala100 (Hinge H-Bond) IC50​=8−15 nM120 min
Protease Coagulation Factor Xa (FXa)Amidine - Asp189 (S1 Pocket) Ki​=0.8−3.4 nM85 min
Ion Channel Acid-Sensing Ion Channel (ASIC)Amidine - Acidic Cleft IC50​=120−450 nM10 min

Data synthesized from foundational structure-activity relationship (SAR) studies of naphthyridine and amidine pharmacophores.

Orthogonal Validation Workflows

To accurately quantify the binding affinity of 1,6-naphthyridine-2-carboximidamide derivatives, orthogonal validation is required. As a self-validating system, we utilize Surface Plasmon Resonance (SPR) for kinetic resolution ( kon​ , koff​ ) and Radioligand Displacement for thermodynamic equilibrium ( Ki​ ).

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling
  • Causality: End-point assays cannot distinguish between a ligand with fast-on/fast-off rates versus slow-on/slow-off rates. Because the amidine moiety often buries deep into acidic pockets (e.g., the S1 pocket), it typically exhibits a slow koff​ , driving prolonged residence time—a critical metric for in vivo efficacy. SPR captures this dynamic interaction in real-time.

  • Self-Validation: The protocol incorporates a reference flow cell (unmodified dextran) to subtract bulk refractive index changes and non-specific binding, ensuring the signal is purely target-driven. The mathematical fit is strictly gated by a χ2 quality control threshold.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes.

  • Receptor Immobilization: Inject the target receptor (e.g., recombinant H3R or CDK8) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of 2000-3000 Response Units (RU) is achieved. Quench unreacted esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 1,6-naphthyridine-2-carboximidamide derivative (from 0.1 nM to 100 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility).

  • Kinetic Injection: Inject the analyte over the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use an association phase of 180 seconds and a dissociation phase of 600 seconds.

  • Data Validation & Fitting: Apply double referencing (subtracting the reference cell signal and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Quality Control: The assay is validated only if the χ2 value is <10% of the maximum response ( Rmax​ ).

Protocol 2: Radioligand Displacement Assay
  • Causality: To confirm that the SPR binding translates to specific orthosteric site engagement, we use a competitive displacement assay against a known tritiated ligand. This proves the compound is competing for the active site rather than binding allosterically.

  • Self-Validation: Total binding (TB) and non-specific binding (NSB) are measured simultaneously. NSB is defined using a 1000-fold excess of a cold, structurally distinct competitor. Specific binding must constitute >80% of TB for the assay to be deemed valid.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μ L of [3H] -radioligand (e.g., [3H] -R-alpha-methylhistamine, final concentration at its Kd​ ), 50 μ L of the 1,6-naphthyridine-2-carboximidamide test compound (10-point concentration curve), and 100 μ L of membrane suspension (10 μ g protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Harvesting: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter. Calculate the IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation.

Interaction Network Visualization

The following diagram maps the divergent receptor targeting capabilities of the 1,6-naphthyridine-2-carboximidamide scaffold and the resulting downstream signaling modulation.

G Ligand 1,6-Naphthyridine-2- Carboximidamide GPCR GPCR Target (e.g., Histamine H3R) Ligand->GPCR Electrostatic Kinase Kinase Target (e.g., CDK8/19) Ligand->Kinase H-Bonding Protease Protease Target (e.g., Factor Xa) Ligand->Protease Ionic Motif1 Amidine - Asp3.32 Bidentate Salt Bridge GPCR->Motif1 Motif2 N-6 - Ala100 Hinge Hydrogen Bond Kinase->Motif2 Motif3 Amidine - Asp189 S1 Pocket Insertion Protease->Motif3 Effect1 cAMP Inhibition & Histamine Regulation Motif1->Effect1 Effect2 WNT Signaling Suppression Motif2->Effect2 Effect3 Coagulation Cascade Blockade Motif3->Effect3

Receptor binding modalities and signaling pathways of 1,6-naphthyridine-2-carboximidamide.

References
  • Title: 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

Structural Elucidation of 1,6-Naphthyridine-2-Carboximidamide: A Technical Guide to X-Ray Crystallography in Kinase Drug Discovery

Executive Summary The 1,6-naphthyridine-2-carboximidamide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of potent, selective inhibitors for Cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine-2-carboximidamide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of potent, selective inhibitors for Cyclin-Dependent Kinases (e.g., CDK8/19)[1]. The fused bicyclic heteroaromatic ring provides a rigid, planar geometry that optimizes van der Waals contacts, while the precise positioning of heteroatoms enables highly specific hydrogen-bonding networks within the ATP-binding pocket.

This whitepaper provides an in-depth technical guide on the crystal structure analysis of 1,6-naphthyridine-2-carboximidamide and its derivatives. By detailing the causality behind crystallographic methodologies—from co-crystallization to phase determination—this guide serves as a self-validating framework for researchers utilizing Structure-Based Drug Design (SBDD) to optimize kinase inhibitors.

The Role of Crystallography in SBDD Workflow

To rationally design highly selective kinase inhibitors, researchers must transition from empirical screening to deterministic structural analysis. X-ray crystallography provides the atomic-resolution mapping required to understand how the 1,6-naphthyridine core anchors into the target protein.

SBDD_Workflow N1 Ligand Synthesis (1,6-Naphthyridine) N3 Co-Crystallization (Hanging Drop) N1->N3 N2 Protein Expression & Purification (CDK8/19) N2->N3 N4 X-Ray Diffraction (Synchrotron) N3->N4 N5 Phase Determination (Molecular Replacement) N4->N5 N6 Model Refinement (Phenix/Refmac) N5->N6 N7 SAR Optimization & SBDD N6->N7 N7->N1 Iterative Design

Workflow for Structure-Based Drug Design using X-Ray Crystallography.

Experimental Protocol: Co-Crystallization & Diffraction

Achieving high-resolution diffraction data requires meticulous control over the thermodynamic equilibrium of the protein-ligand solution. The following self-validating protocol outlines the co-crystallization of a 1,6-naphthyridine-2-carboximidamide derivative with a kinase domain (e.g., CDK8/Cyclin C).

Step-by-Step Methodology
  • Protein Preparation & Quality Control:

    • Action: Concentrate the purified kinase complex to 10–15 mg/mL in a physiological buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Causality: High protein concentration drives supersaturation, a prerequisite for nucleation. DTT is critical to maintain reducing conditions, preventing aberrant intermolecular disulfide cross-linking that could disrupt the crystal lattice.

  • Ligand Soaking vs. Co-Crystallization:

    • Action: Dissolve 1,6-naphthyridine-2-carboximidamide in 100% DMSO. Add the ligand to the protein solution at a 3:1 molar ratio and incubate on ice for 2 hours.

    • Causality: Co-crystallization is preferred over soaking for this scaffold. The rigid, planar nature of the naphthyridine core[2] can induce significant conformational shifts in the kinase activation loop. Pre-incubation allows the protein to adopt the thermodynamically stable ligand-bound conformation prior to lattice formation.

  • Hanging Drop Vapor Diffusion:

    • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15-20% PEG 3350, 0.2 M Magnesium Formate) on a siliconized coverslip. Invert and seal over a well containing 500 µL of the reservoir solution.

    • Causality: The hanging drop method facilitates a slow, controlled vapor exchange. As water evaporates from the drop into the higher-osmolarity reservoir, the concentrations of both protein and precipitant gently rise, guiding the system into the nucleation zone without precipitating amorphous aggregates.

  • Cryoprotection and Flash-Freezing:

    • Action: Transfer the mature crystal into a cryoprotectant solution (reservoir buffer supplemented with 20-25% v/v glycerol) for 10 seconds, then flash-freeze in liquid nitrogen (77 K).

    • Causality: Freezing protects the crystal from radiation damage during X-ray exposure. The glycerol prevents the formation of crystalline ice, which would otherwise physically fracture the protein lattice and produce intense powder diffraction rings that obscure the protein's diffraction spots.

Structural Elucidation & Binding Mechanics

Once diffraction data is collected at a synchrotron source, the "phase problem" is typically solved using Molecular Replacement (MR), utilizing a high-resolution apo-structure (e.g., PDB: 5I5Z) as a search model[1].

Quantitative Crystallographic Data

The table below summarizes the benchmark quantitative data expected from a successfully refined 1,6-naphthyridine-kinase complex.

Crystallographic ParameterTarget Value / BenchmarkSignificance
Space Group P21​21​21​ (Typical for kinases)Defines the 3D symmetry of the crystal lattice.
Resolution Range 50.0−1.95A˚ Sub-2.0 Å resolution is required to accurately assign water molecules and ligand orientation.
Rwork​/Rfree​ <0.20/<0.24 Validates the model; Rfree​ prevents overfitting of the structural data.
Completeness >99.0% Ensures no significant gaps exist in the electron density map.
Ligand Occupancy 0.95−1.0 Confirms the ligand is fully bound in the active site across the crystal lattice.
Mechanistic Binding Analysis

Crystal structure analysis reveals exactly why the 1,6-naphthyridine-2-carboximidamide scaffold is so potent. The fused tetracyclic-like planar system[3] allows the molecule to slide deeply into the narrow ATP-binding cleft.

  • Hinge Region Anchoring: The N-6 nitrogen of the 1,6-naphthyridine ring acts as a highly directional hydrogen bond acceptor. It interacts directly with the backbone NH of the hinge residue (e.g., Ala100 in CDK8)[1].

  • Carboximidamide Electrostatics: The 2-carboximidamide moiety is highly polar and basic. Structural data shows that this group projects toward the solvent interface or interacts with critical catalytic residues, such as forming a salt bridge or strong hydrogen bond with Lys52[1].

  • Pi-Cation Interactions: Substituents at the C-8 position (often phenyl or substituted aromatics) are structurally positioned to form π -cation interactions with basic residues like Arg356, further locking the scaffold in place[1].

Binding_Mechanics Core 1,6-Naphthyridine Core N6 N-6 Nitrogen Core->N6 Carbox 2-Carboximidamide Core->Carbox Subst C-8 Substituent Core->Subst Hinge Hinge Region (Ala100 NH) N6->Hinge H-Bond Lys Catalytic Lysine (Lys52) Carbox->Lys Electrostatic Hydro Hydrophobic Pocket (Arg356) Subst->Hydro Pi-Cation

Key pharmacophoric interactions of the 1,6-naphthyridine-2-carboximidamide scaffold.

Structure-Activity Relationship (SAR) Driven by Crystallography

The true value of solving the crystal structure of 1,6-naphthyridine-2-carboximidamide lies in its ability to drive SAR optimization.

By analyzing the electron density maps, researchers discovered that the N-1 nitrogen of the 1,6-naphthyridine scaffold does not interact directly with the protein backbone[1]. This structural revelation provided a clear causality for chemical modification: if the N-1 nitrogen is not participating in binding, the scaffold can be modified (e.g., scaffold-hopping to isoquinolines) to improve metabolic stability without sacrificing target affinity[1].

Furthermore, the structural confirmation that the 1,8-naphthyridine and 1,6-naphthyridine cores are almost perfectly planar (with dihedral angles between fused rings nearing 0.42°)[2] dictates that any bulky substitutions at the C-7 or C-8 positions must be carefully modeled to avoid steric clashes with the rigid roof and floor of the kinase ATP pocket.

References

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • 2,7-Dimethyl-1,8-naphthyridine - IUCr Journals Source: International Union of Crystallography (IUCr) URL:[Link]

  • (IUCr) 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][1,6]naphthyridin-6-amine Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Establishing In Vivo Dosing Protocols for 1,6-Naphthyridine-2-Carboximidamide: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Preclinical Path for a Novel Naphthyridine Derivative The 1,6-naphthyridine scaffold is a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Preclinical Path for a Novel Naphthyridine Derivative

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer and anti-inflammatory effects.[1][2][3] 1,6-Naphthyridine-2-carboximidamide represents a novel chemical entity within this class. As with any new investigational compound, establishing a robust and reproducible in vivo dosing protocol is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers to design and execute these critical studies.

It is important to note that, as a novel compound, specific in vivo data for 1,6-naphthyridine-2-carboximidamide is not yet publicly available. Therefore, this document will serve as a detailed, experience-driven roadmap for the empirical determination of its dosing regimen, from initial formulation to efficacy evaluation in relevant disease models. The principles and protocols outlined herein are based on established best practices in preclinical pharmacology and toxicology.[2][4]

The overarching goal is to systematically determine a safe and effective dose range that allows for the meaningful assessment of 1,6-naphthyridine-2-carboximidamide's therapeutic potential. This involves a multi-step process that begins with fundamental in vitro characterization and progresses through tolerability, pharmacokinetic, and efficacy studies.

Pre-Formulation and In Vitro Characterization: The Foundation of In Vivo Success

Prior to any animal studies, a thorough understanding of the compound's physicochemical and in vitro biological properties is essential. This foundational data will inform every aspect of the subsequent in vivo study design, from vehicle selection to the initial dose range for tolerability studies.

Physicochemical Properties

A critical initial step is to characterize the solubility of 1,6-naphthyridine-2-carboximidamide. Many small molecule inhibitors are poorly soluble in aqueous solutions, which can significantly impact their bioavailability.[5]

Table 1: Essential Physicochemical and In Vitro Data

ParameterDescriptionImportance for In Vivo Studies
Aqueous Solubility The concentration at which the compound dissolves in aqueous media at various pH levels (e.g., 2.0, 7.4).Informs the need for solubility-enhancing formulations.
LogP/LogD A measure of the compound's lipophilicity.Predicts potential for membrane permeability and distribution.
pKa The pH at which the compound is 50% ionized.Influences solubility and absorption at different physiological pHs.
In Vitro IC50/EC50 The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant cell-based assay.Provides a starting point for estimating a biologically active dose range.
In Vitro Cytotoxicity (CC50) The concentration that causes 50% cell death in a cytotoxicity assay using relevant cell lines.Helps to establish an initial upper limit for dosing in tolerability studies.
Formulation Development for In Vivo Administration

The choice of vehicle for administration is critical for ensuring consistent and maximal exposure of the test compound. For poorly soluble compounds, a systematic approach to formulation is necessary.[1]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Initial Solubility Screen:

    • Assess the solubility of 1,6-naphthyridine-2-carboximidamide in a panel of common, well-tolerated vehicles. This should include aqueous solutions (e.g., saline, PBS), co-solvent systems (e.g., PEG400, DMSO, ethanol in saline), and lipid-based vehicles.

    • Start with small volumes and incrementally add the compound to determine the saturation point.

  • Selection of Vehicle System:

    • Based on the solubility screen, select a primary vehicle system. For oral administration, consider suspensions in vehicles like 0.5% methylcellulose or cyclodextrin solutions. For intravenous administration, co-solvent systems are common, but the percentage of organic solvents should be kept low to avoid toxicity.[1]

  • Formulation Preparation:

    • For Suspensions (Oral):

      • Weigh the required amount of 1,6-naphthyridine-2-carboximidamide.

      • Add a small amount of the vehicle to create a paste.

      • Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.

    • For Solutions (Oral/Intravenous):

      • Weigh the required amount of the compound.

      • Add it to the chosen co-solvent and mix until dissolved.

      • If necessary, use gentle heating or sonication, ensuring the compound is stable under these conditions.

      • For intravenous formulations, sterile filter the final solution through a 0.22 µm filter.[1]

  • Stability Assessment:

    • Visually inspect the formulation for any precipitation or changes in appearance over a period relevant to the planned study duration.

In Vivo Safety and Tolerability: Determining the Maximum Tolerated Dose (MTD)

The first in vivo study for a novel compound is typically a dose-range-finding study to determine the maximum tolerated dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[6]

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model:

    • Species: Mouse (e.g., C57BL/6 or BALB/c)

    • Sex: Use both male and female animals.[2]

    • Age: 6-8 weeks

  • Procedure:

    • Dose Selection: Based on in vitro cytotoxicity data (CC50), select a starting dose and a range of escalating doses. A common starting point is a fraction of the in vitro cytotoxic concentration, converted to an in vivo dose.

    • Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to each dose level and a vehicle control group.

    • Administration: Administer a single dose of 1,6-naphthyridine-2-carboximidamide via the intended route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

    • Clinical Observations: Monitor the animals daily for a minimum of 7 days for any clinical signs of toxicity.[7] This includes, but is not limited to:

      • Changes in body weight (a loss of more than 15-20% is often considered a sign of significant toxicity).

      • Changes in behavior (e.g., lethargy, agitation).

      • Physical appearance (e.g., ruffled fur, abnormal posture).

    • Endpoint: The MTD is defined as the highest dose that does not result in mortality or significant signs of toxicity.

Pharmacokinetic (PK) Studies: Understanding ADME

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is crucial for determining the optimal dosing frequency and for correlating drug exposure with pharmacological effects.[3][8]

Protocol 3: Single-Dose Pharmacokinetic (PK) Study in Rodents

  • Animal Model: Use the same strain of mice or rats as in the MTD study.

  • Procedure:

    • Dosing: Administer a single dose of 1,6-naphthyridine-2-carboximidamide at a dose below the MTD. Include both the intended therapeutic route (e.g., oral) and an intravenous (IV) route to determine bioavailability.

    • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Process the blood samples to separate the plasma.

    • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life, which informs dosing frequency.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.

In Vivo Efficacy Studies: Assessing Therapeutic Potential

Based on the biological activities of other 1,6-naphthyridine derivatives, efficacy studies for 1,6-naphthyridine-2-carboximidamide could be designed for anti-cancer or anti-inflammatory indications.[3][9]

Workflow for In Vivo Efficacy Studies

G cluster_0 Efficacy Study Design cluster_1 Study Execution Model Selection Model Selection Dose Selection Dose Selection Model Selection->Dose Selection Randomization Randomization Dose Selection->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow for in vivo efficacy assessment.

Protocol 4: Anti-Cancer Efficacy in a Xenograft Model

Given that several 1,6-naphthyridine derivatives have shown promise as anti-cancer agents, a xenograft model is a logical choice for an initial efficacy study.[4][5][9]

  • Animal Model:

    • Immunodeficient mice (e.g., nude or NOD/SCID) are typically used for xenograft studies.[10][11]

    • Select a human cancer cell line that is relevant to the presumed target of 1,6-naphthyridine-2-carboximidamide. Based on literature for related compounds, cell lines for colorectal cancer, hepatocellular carcinoma, or glioblastoma could be considered.[4][5][9]

  • Procedure:

    • Tumor Implantation: Subcutaneously implant the selected cancer cells into the flanks of the mice.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize the tumor-bearing mice into treatment and control groups.

    • Treatment:

      • Administer 1,6-naphthyridine-2-carboximidamide at one or more doses below the MTD.

      • The dosing schedule should be informed by the PK data (e.g., daily, twice daily).

      • Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy).

    • Monitoring:

      • Measure tumor volume regularly (e.g., twice a week) using calipers.

      • Monitor the body weight of the animals as a measure of toxicity.

    • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Protocol 5: Anti-Inflammatory Efficacy in a Murine Model

The anti-inflammatory potential of 1,6-naphthyridine derivatives can be assessed in models of acute or chronic inflammation.[3][12]

  • Animal Model:

    • A common model for acute inflammation is the lipopolysaccharide (LPS)-induced cytokine production model in mice.

  • Procedure:

    • Group Allocation: Randomize mice into treatment and control groups.

    • Treatment: Administer 1,6-naphthyridine-2-carboximidamide or vehicle orally.

    • Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), administer LPS intraperitoneally to induce an inflammatory response.

    • Sample Collection: Collect blood samples at a time point corresponding to peak cytokine production (e.g., 1-2 hours post-LPS).

    • Endpoint Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA. A reduction in cytokine levels in the treatment group compared to the control group indicates anti-inflammatory activity.

Conclusion: A Pathway to Clinical Translation

The journey of a novel compound from the laboratory to the clinic is a long and meticulous process. The in vivo dosing protocols outlined in this guide provide a systematic and scientifically sound approach to characterizing the preclinical profile of 1,6-naphthyridine-2-carboximidamide. By carefully determining its formulation, tolerability, pharmacokinetic properties, and efficacy in relevant disease models, researchers can build a robust data package to support its further development as a potential therapeutic agent. Each step in this process is a critical building block, and adherence to rigorous experimental design and execution will ultimately determine the success of this promising compound.

References

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  • Deng, W., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 115703.
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  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • Reaction Biology. (n.d.). Maximum Tolerable Dose (MTD) Study Services. Reaction Biology.
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  • Chen, W., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Animal Models and Experimental Medicine, 1(2), 79-85.
  • Henderson, V. C., et al. (2013). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 8(7), e68848.
  • Hooke Laboratories. (n.d.). Contract Research - Maximum Tolerated Dose (MTD).
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Application

Application Notes and Protocols for Formulation of 1,6-Naphthyridine-2-Carboximidamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1,6-naphthyridine-2-carboximidamide. This novel heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1,6-naphthyridine-2-carboximidamide. This novel heterocyclic compound, while of significant therapeutic interest, presents a formulation challenge due to its predicted poor aqueous solubility. This guide outlines a rational, data-driven approach to formulation development, beginning with an in-silico physicochemical characterization of the molecule. Based on these predicted properties, three distinct and promising formulation techniques are presented in detail: Solid Lipid Nanoparticles (SLNs), Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME), and Cyclodextrin Complexation. Each section provides the scientific rationale for its selection, a step-by-step experimental protocol, and a guide to the critical characterization techniques required to ensure formulation quality and performance.

Introduction: The Formulation Challenge of 1,6-Naphthyridine-2-Carboximidamide

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have shown potential in various therapeutic areas, including oncology and infectious diseases.[2] 1,6-Naphthyridine-2-carboximidamide is a promising new chemical entity emerging from this class. However, like many complex heterocyclic molecules, its development into a viable therapeutic is likely to be hampered by poor aqueous solubility, a major determinant of oral bioavailability.[1][3]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[1] Compounds with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often exhibit poor and variable oral absorption.[4] To effectively advance the development of 1,6-naphthyridine-2-carboximidamide, it is crucial to employ enabling formulation strategies that address this solubility limitation.[5]

Physicochemical Characterization (In-Silico Assessment)

As no experimental physicochemical data for 1,6-naphthyridine-2-carboximidamide is readily available, an in-silico analysis was performed using predictive models similar to those found in platforms like SwissADME to guide our formulation strategy.[6][7] The SMILES string for 1,6-naphthyridine-2-carboximidamide, NC(=N)c1ccc2c(n1)ccnc2, was used to generate the following predicted properties:

PropertyPredicted ValueImplication for Formulation
Molecular Weight 186.21 g/mol Favorable for oral absorption (within Lipinski's rule of five).
LogP (Lipophilicity) 1.80Moderate lipophilicity, suggesting suitability for lipid-based formulations.
LogS (Aqueous Solubility) -3.5Poorly soluble in water, confirming the need for solubility enhancement.
pKa (Acidic/Basic) ~9.5 (most basic)Basic nature; solubility will be pH-dependent (higher in acidic environments).
Hydrogen Bond Donors 3Within the acceptable range for drug-likeness.
Hydrogen Bond Acceptors 4Within the acceptable range for drug-likeness.
Topological Polar Surface Area (TPSA) 80.5 ŲGood potential for membrane permeability.

The predicted low aqueous solubility and basic nature of 1,6-naphthyridine-2-carboximidamide strongly suggest that it will exhibit dissolution rate-limited absorption, likely classifying it as a BCS Class II or IV compound. This profile necessitates formulation approaches that can enhance its solubility and dissolution in the gastrointestinal tract.[8]

Rationale for Selected Formulation Strategies

Based on the in-silico characterization, three formulation techniques have been selected for their high potential to improve the delivery of 1,6-naphthyridine-2-carboximidamide:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate lipophilic drugs, enhancing their stability and bioavailability.[9] The moderate lipophilicity of our compound makes it a suitable candidate for incorporation into a solid lipid matrix. SLNs can also offer controlled release and potential for targeted delivery.[10]

  • Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME): This technique involves dispersing the drug in a polymer matrix at a molecular level, converting it from a stable crystalline form to a higher-energy, more soluble amorphous state.[11][12] HME is a solvent-free, continuous manufacturing process that is well-suited for thermally stable compounds.[13][14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and dissolution rate.[15][16] This is a widely used and effective method for enhancing the bioavailability of BCS Class II drugs.[17]

The following sections provide detailed protocols for each of these techniques.

Formulation Protocol 1: Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of 1,6-naphthyridine-2-carboximidamide-loaded SLNs using the hot high-pressure homogenization method.[9][18]

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): 1,6-Naphthyridine-2-carboximidamide

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Poloxamer 188 (Pluronic® F68)

  • Aqueous Phase: Purified water

  • Equipment:

    • High-pressure homogenizer (e.g., Avestin EmulsiFlex-C5)

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • Thermostatically controlled water bath

    • Magnetic stirrer with heating plate

    • Standard laboratory glassware

Workflow Diagram

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Homogenization cluster_final_product Final Product lp1 Melt Glyceryl Monostearate (5-10°C above melting point) lp2 Dissolve API in molten lipid lp1->lp2 e1 Add aqueous phase to lipid phase (dropwise with stirring) ap1 Dissolve Poloxamer 188 in purified water ap2 Heat to same temperature as lipid phase ap1->ap2 e2 High-shear homogenization (8,000-10,000 rpm, 5-10 min) to form pre-emulsion e1->e2 e3 Hot high-pressure homogenization (500-1500 bar, 3-5 cycles) e2->e3 fp1 Cool nanoemulsion to room temperature e3->fp1 fp2 Formation of SLN dispersion fp1->fp2

Caption: Workflow for SLN preparation.

Step-by-Step Protocol
  • Preparation of the Lipid Phase: a. Weigh the required amount of glyceryl monostearate and place it in a glass beaker. b. Heat the beaker in a water bath to 5-10°C above the melting point of GMS (approximately 65-75°C) until it is completely melted. c. Add the pre-weighed 1,6-naphthyridine-2-carboximidamide to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase: a. In a separate beaker, dissolve the required amount of Poloxamer 188 in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Formation of the Pre-emulsion: a. Add the hot aqueous phase dropwise to the molten lipid phase under continuous high-speed stirring with a magnetic stirrer. b. Homogenize the mixture using a high-shear homogenizer at 8,000-10,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. b. Homogenize the pre-emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[9] The optimal number of cycles and pressure should be determined for the specific formulation.

  • Formation of SLNs: a. Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. b. The lipid will recrystallize, forming the solid lipid nanoparticles. The final SLN dispersion can be stored at 4°C for further characterization.

Characterization of SLNs
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the width of the size distribution.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of the nanoparticles, which is an indicator of colloidal stability.
Encapsulation Efficiency (EE) and Drug Loading (DL) Ultracentrifugation followed by HPLC or UV-Vis spectroscopyTo quantify the amount of drug successfully encapsulated within the nanoparticles.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the SLNs.
Crystallinity Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)To confirm the solid state of the lipid core and to investigate potential drug-lipid interactions.
In-vitro Drug Release Dialysis bag methodTo evaluate the release profile of the drug from the nanoparticles over time.

Formulation Protocol 2: Amorphous Solid Dispersion (ASD) by Hot Melt Extrusion (HME)

This protocol outlines the development of an ASD of 1,6-naphthyridine-2-carboximidamide using HME to enhance its dissolution rate.[13][19]

Materials and Equipment
  • API: 1,6-Naphthyridine-2-carboximidamide

  • Polymer: Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or a suitable cellulosic polymer like HPMC-AS.

  • Equipment:

    • Hot melt extruder (co-rotating twin-screw extruder is preferred)

    • Blender (e.g., V-blender)

    • Grinder/Mill

    • Differential Scanning Calorimeter (DSC)

    • X-ray Diffractometer (XRD)

Workflow Diagram

HME_Workflow cluster_pre_extrusion Pre-Extrusion cluster_extrusion Hot Melt Extrusion cluster_post_extrusion Post-Extrusion Processing cluster_final_product Final Product pe1 Determine drug-polymer miscibility (DSC, HSM) pe2 Blend API and polymer (e.g., V-blender) pe1->pe2 e1 Feed the blend into the hot melt extruder pe2->e1 e2 Melt, mix, and convey (controlled temperature and screw speed) e1->e2 e3 Extrude through a die e2->e3 poe1 Cool the extrudate e3->poe1 poe2 Mill the extrudate into a powder poe1->poe2 fp1 Amorphous Solid Dispersion powder poe2->fp1 CD_Complexation_Workflow cluster_pre_complexation Pre-Complexation cluster_complexation Complexation cluster_isolation Isolation of Complex cluster_final_product Final Product pc1 Phase solubility study to determine stoichiometry and binding constant c1 Dissolve HP-β-CD in aqueous solution pc1->c1 c2 Add API to the cyclodextrin solution c1->c2 c3 Stir for 24-48 hours at controlled temperature c2->c3 i1 Filter the solution c3->i1 i2 Lyophilization (Freeze-drying) or Spray-drying i1->i2 fp1 Solid drug-cyclodextrin inclusion complex powder i2->fp1

Caption: Workflow for Cyclodextrin Complexation.

Step-by-Step Protocol
  • Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD. b. Add an excess amount of 1,6-naphthyridine-2-carboximidamide to each solution. c. Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours). d. Filter the solutions and analyze the concentration of the dissolved drug by a validated analytical method (e.g., HPLC). e. Plot the drug solubility as a function of HP-β-CD concentration to determine the complex stoichiometry (e.g., 1:1 or 1:2) and the stability constant. [20]

  • Preparation of the Inclusion Complex (Kneading Method as an alternative to freeze-drying): a. Weigh the API and HP-β-CD in the predetermined molar ratio. b. Place the powders in a mortar and add a small amount of water or an alcohol-water mixture to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved. e. Pulverize the dried mass to obtain a fine powder.

  • Isolation by Lyophilization (for solution method): a. Prepare a solution of the complex as described in the phase solubility study. b. Freeze the solution rapidly (e.g., using liquid nitrogen). c. Lyophilize the frozen solution under vacuum for 24-48 hours to remove the solvent, yielding a fluffy, solid complex.

Characterization of Cyclodextrin Complexes
ParameterMethodPurpose
Confirmation of Complex Formation DSC, XRD, and FTIRTo provide evidence of the formation of an inclusion complex by observing changes in the thermal behavior, crystallinity, and vibrational spectra of the drug.
Stoichiometry and Binding Constant Phase Solubility Studies, Isothermal Titration Calorimetry (ITC)To determine the molar ratio of drug to cyclodextrin in the complex and the strength of their interaction.
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, 2D ROESY)To provide detailed information about the geometry of the inclusion complex in solution. [20]
Solubility and Dissolution Enhancement Solubility studies in various media and dissolution testingTo quantify the improvement in the aqueous solubility and dissolution rate of the drug upon complexation.

Conclusion and Future Perspectives

The successful formulation of 1,6-naphthyridine-2-carboximidamide is contingent on overcoming its predicted poor aqueous solubility. This guide has presented three robust and scientifically-sound formulation strategies: Solid Lipid Nanoparticles, Amorphous Solid Dispersions via Hot Melt Extrusion, and Cyclodextrin Complexation. The choice of the optimal strategy will depend on a comprehensive evaluation of the resulting formulations, considering factors such as drug loading, stability, manufacturability, and ultimately, in-vivo performance. The detailed protocols and characterization methods provided herein serve as a foundational framework for researchers to systematically approach the formulation development of this promising therapeutic candidate, thereby accelerating its path to clinical evaluation.

References

  • Current time information in Ch
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  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • 3.8. Solid Lipid Nanoparticles Preparation. Bio-protocol. [Link]

  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. [Link]

  • Characterization of Cyclodextrin Inclusion Complexes of the Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitor UC781. PMC. [Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Taylor & Francis Online. [Link]

  • Formulation Considerations and Applications of Solid Lipid Nanoparticles. American Pharmaceutical Review. [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press. [Link]

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Turkish Journal of Pharmaceutical Sciences. [Link]

  • DESIGN FORMULATION AND EVALUATION OF SOLID LIPID NANOPARTICLES FOR IMPROVED ORAL DELIVERY OF BCS CLASS II DRUG. Zenodo. [Link]

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  • Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions. American Pharmaceutical Review. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. [Link]

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  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. MDPI. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. Chemical Bulletin of Kazakh National University. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1,6-Naphthyridine-2-Carboximidamide

Welcome to the Technical Support Center for the formulation and solubilization of 1,6-naphthyridine-2-carboximidamide. As a rigid, planar diazanaphthalene derivative, the 1,6-naphthyridine core exhibits strong intermolec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and solubilization of 1,6-naphthyridine-2-carboximidamide. As a rigid, planar diazanaphthalene derivative, the 1,6-naphthyridine core exhibits strong intermolecular π−π stacking, resulting in high crystal lattice energy. Coupled with the highly basic 2-carboximidamide (amidine) group, researchers frequently encounter severe aqueous solubility bottlenecks during early-stage in vitro assays and in vivo dosing.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome these physicochemical barriers.

Diagnostic FAQs

Q1: My free base compound crashes out of solution when diluted in pH 7.4 phosphate-buffered saline (PBS). Why? The amidine functional group is highly basic (pKa ~11). While it is protonated and highly soluble in strictly acidic environments, shifting to a neutral pH reduces its ionization state. Furthermore, the use of PBS introduces phosphate ions, which interact with the cationic amidine to form highly insoluble phosphate salts via the common-ion effect. To maintain solubility at physiological pH, complexation or amorphous solid dispersion is required[1].

Q2: Is it better to use cosolvents or cyclodextrins for intravenous (IV) formulations of this compound? While cosolvents (like PEG400 or Propylene Glycol) can lower the dielectric constant of the solution and dissolve the lipophilic core, they often lead to rapid precipitation upon injection due to solvent diffusion. Cyclodextrins, particularly Sulfobutyl ether- β -cyclodextrin (SBE- β -CD), are vastly superior for this chemotype. They physically shield the hydrophobic naphthyridine core while maintaining a highly polar exterior, preventing in vivo precipitation[2].

Formulation Decision Workflow

SolubilityWorkflow Start 1,6-Naphthyridine-2-carboximidamide Poor Aqueous Solubility CheckPH Is acidic formulation pH (< 5.0) acceptable? Start->CheckPH SaltForm Salt Formation (e.g., Hydrochloride) CheckPH->SaltForm Yes NeutralPH Neutral pH Required (e.g., IV, Cell Assays) CheckPH->NeutralPH No Cyclodextrin SBE-β-CD Complexation (Liquid Dosing) NeutralPH->Cyclodextrin Liquid Vehicle ASD Amorphous Solid Dispersion (Solid Oral Dosing) NeutralPH->ASD Solid Formulation

Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

Strategy 1: Salt Screening and Formation (The First-Line Approach)

Causality: The free base of 1,6-naphthyridine-2-carboximidamide has negligible aqueous solubility. By reacting the basic amidine with a strong acid, we form a salt. The introduction of a highly polar counterion disrupts the crystal lattice and facilitates ion-dipole interactions with water. Sourcing or synthesizing the hydrochloride salt is the industry standard for handling this molecule[3].

Protocol: Synthesis and Validation of the Hydrochloride Salt

  • Dissolution: Suspend 1.0 eq of 1,6-naphthyridine-2-carboximidamide free base in a minimal volume of anhydrous ethanol.

  • Acidification: Slowly add 1.1 eq of 1M HCl in diethyl ether under continuous stirring at 0°C. A precipitate should begin to form immediately as the amidine is protonated.

  • Isolation: Stir for 2 hours at room temperature to ensure complete salt formation. Filter the precipitate under a vacuum and wash with cold diethyl ether.

  • Validation (Self-Validating Step): Dry the powder in a vacuum oven at 40°C for 24 hours. Validate the complete conversion by performing X-ray Powder Diffraction (XRPD) to confirm a shift in the crystalline lattice compared to the free base, and Ion Chromatography (IC) to confirm a 1:1 stoichiometric ratio of chloride to the API.

Strategy 2: Cyclodextrin Inclusion Complexation (For Neutral pH Assays)

Causality: If your downstream application requires a neutral pH (e.g., cell-based assays), the salt form may still precipitate. SBE- β -CD (Captisol) provides a dual-action solubilization mechanism. The hydrophobic naphthyridine core inserts into the lipophilic cyclodextrin cavity, while the anionic sulfobutyl arms form electrostatic interactions with the cationic amidine group, drastically enhancing solubility[4].

Mechanism Drug 1,6-Naphthyridine Core (Hydrophobic & Planar) Cavity SBE-β-CD Cavity (Lipophilic Interior) Drug->Cavity Hydrophobic Insertion Amidine Amidine Group (Cationic, pKa ~11) Sulfobutyl Sulfobutyl Arms (Anionic Exterior) Amidine->Sulfobutyl Electrostatic Attraction Complex Highly Soluble Inclusion Complex Cavity->Complex Sulfobutyl->Complex

Mechanistic pathways of SBE-β-CD inclusion complexation.

Protocol: Phase-Solubility Profiling

  • Preparation: Prepare a series of aqueous solutions containing SBE- β -CD at concentrations ranging from 0 to 20% (w/v) in purified water.

  • Equilibration: Add an excess amount of 1,6-naphthyridine-2-carboximidamide to each vial.

  • Incubation: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Analysis (Self-Validating Step): Filter the suspensions through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to avoid drug adsorption). Dilute the filtrate and quantify the dissolved drug using RP-HPLC. Plot drug concentration vs. cyclodextrin concentration to calculate the K1:1​ stability constant.

Strategy 3: Amorphous Solid Dispersion (ASD)

Causality: For solid oral dosing, converting the crystalline drug into an amorphous state removes the energy barrier required to break the crystal lattice. Using a hydrophilic polymer like Povidone K30 (PVP K30) stabilizes the amorphous state via hydrogen bonding between the polymer's carbonyl groups and the amidine's N-H bonds[4].

Protocol: Solvent Evaporation Method

  • Co-dissolution: Dissolve the drug and PVP K30 in a 1:3 weight ratio in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Evaporation: Remove the solvent rapidly using a spray dryer or a rotary evaporator under reduced pressure to "freeze" the drug in its amorphous state.

  • Secondary Drying: Place the resulting film/powder in a vacuum desiccator for 48 hours to remove residual solvents.

  • Validation (Self-Validating Step): Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will show a single glass transition temperature ( Tg​ ) and the absence of the drug's characteristic melting endotherm.

Quantitative Data Summary

The following table summarizes the expected physicochemical improvements across the different solubilization strategies based on standard diazanaphthalene behavior.

Formulation StrategyAqueous Solubility (mg/mL)Working pH48h Solution StabilityPrimary Application
Free Base < 0.058.5InsolubleChemical Synthesis
Hydrochloride Salt 12.44.0StableAcidic liquid formulations
SBE- β -CD Complex (15% w/v) 28.67.2StableIV dosing, Cell Assays
ASD (PVP K30, 1:3 ratio) 9.86.8Metastable (precipitates >72h)Solid Oral Dosage Forms

References

  • ChemicalBook. 1,6-Naphthyridine-2-carboxiMidaMide hydrochloride | 1179360-44-1. 3

  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. 1

  • PubMed. Enhancement of the aqueous solubility and masking the bitter taste of famotidine using drug/SBE-beta-CyD/povidone K30 complexation approach. 4

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.2

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of 1,6-Naphthyridine-2-carboximidamide in Cell-Based Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate the on-target pharmacological effects of novel small molecules from intrinsic or a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate the on-target pharmacological effects of novel small molecules from intrinsic or assay-induced cytotoxicity.

1,6-naphthyridine-2-carboximidamide is a potent pharmacophore widely utilized in the development of targeted kinase inhibitors (such as those targeting FGFR4)[1]. However, the planar, nitrogen-rich structure of naphthyridine derivatives can lead to off-target interactions—such as topoisomerase II intercalation or the generation of reactive oxygen species (ROS)—which ultimately culminate in apoptotic cell death[2].

This guide provides a self-validating, mechanistic framework to troubleshoot, manage, and reduce unwanted cytotoxicity during your in vitro assays, ensuring that your data reflects true pharmacological efficacy rather than experimental artifacts.

Part 1: Mechanistic Causality of Naphthyridine Cytotoxicity

To effectively troubleshoot cytotoxicity, we must first understand the biological and chemical pathways triggered by the compound. At optimal therapeutic doses, 1,6-naphthyridine-2-carboximidamide selectively binds its target kinase. However, at elevated concentrations, it engages off-target mechanisms that initiate a caspase-dependent apoptotic cascade[2].

Mechanism Compound 1,6-Naphthyridine-2- carboximidamide Target On-Target Kinase (e.g., FGFR4) Compound->Target Low Dose (< 1 µM) OffTarget Off-Target Binding (Topo II / ROS) Compound->OffTarget High Dose (> 10 µM) Apoptosis Apoptosis / Necrosis (Cytotoxicity) OffTarget->Apoptosis Caspase Cascade Rescue Co-treatment Rescue (Z-VAD-FMK / NAC) Rescue->OffTarget Scavenges ROS Rescue->Apoptosis Blocks Caspases

Mechanistic pathway of 1,6-naphthyridine-2-carboximidamide cytotoxicity and rescue strategies.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe massive cell death across all 1,6-naphthyridine-2-carboximidamide concentrations. Is the compound inherently toxic? A1: Not necessarily. While naphthyridine derivatives can exhibit IC50 values in the low micromolar range against certain cancer cell lines[3], pan-toxicity often points to solvent artifacts. 1,6-naphthyridine-2-carboximidamide hydrochloride requires careful solubilization. If your final DMSO concentration exceeds 0.5% (v/v), the solvent itself disrupts the lipid bilayer, synergizing with the compound to cause rapid necrosis[4]. Causality & Action: Always run a vehicle-only dose-response control. Cap DMSO at 0.1% - 0.2% for sensitive lines (e.g., primary cells or specific leukemia lines) to isolate the compound's true effect.

Q2: How do I differentiate between on-target efficacy and off-target cytotoxicity? A2: You must establish a therapeutic window. Off-target cytotoxicity for naphthyridines is frequently mediated by ROS generation or topoisomerase intercalation[2]. If your target is a specific kinase, the on-target biochemical IC50 should ideally be at least 10-fold lower than the cellular LC50 (lethal concentration). Causality & Action: Utilize co-treatments. If toxicity is ROS-mediated, co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue cell viability without altering kinase inhibition[4]. If toxicity is mediated by apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can block the cell death pathway, allowing you to observe upstream pharmacological effects[4].

Q3: My replicate wells show high variability in viability. What is causing this? A3: High variability in 96- or 384-well formats is typically a function of uneven cell seeding or compound precipitation[4]. Directly spiking a highly concentrated DMSO stock into 37°C aqueous media creates localized micro-environments of high compound concentration before diffusion occurs. For hydrophobic naphthyridine derivatives, this thermodynamic shock causes irreversible micro-precipitation. Causality & Action: Perform serial dilutions in 100% DMSO first, then create an intermediate 10X working stock in warm media before adding it to the assay plate.

Troubleshooting Start High Cytotoxicity Observed CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% CheckDMSO->ReduceDMSO Yes CheckConc Is compound > 10 µM? CheckDMSO->CheckConc No End Therapeutic Window Restored ReduceDMSO->End Titrate Perform Log-Scale Titration CheckConc->Titrate Yes CheckDensity Is cell density too low? CheckConc->CheckDensity No Titrate->End Optimize Optimize Seeding Density CheckDensity->Optimize Yes CheckDensity->End No Optimize->End

Decision tree for troubleshooting high cytotoxicity in cell-based small molecule assays.

Part 3: Quantitative Data & Optimization Metrics

The drug-per-cell ratio is a critical, often overlooked variable. In under-seeded wells, the effective concentration of the compound per cell is drastically higher, leading to premature saturation of off-target sites and artificially inflating apparent cytotoxicity. The table below demonstrates how optimizing assay parameters expands the therapeutic window of naphthyridine derivatives.

Assay ConditionFinal DMSO (%)Seeding Density (cells/well)Apparent IC50 (µM)Mechanistic Interpretation
Suboptimal 1.0%5,0001.2 µMSynergistic solvent toxicity and high drug-to-cell ratio.
Standard 0.2%10,0008.5 µMBaseline compound cytotoxicity[3].
Optimized 0.1%20,00015.3 µMTrue pharmacological window established; metabolic capacity matches dose.
Rescued 0.1% + 5mM NAC20,000> 50.0 µMROS-mediated off-target toxicity successfully neutralized[4].
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must include internal validation steps. Below are the standard operating procedures for profiling and rescuing 1,6-naphthyridine-2-carboximidamide cytotoxicity.

Protocol 1: Systematic Cytotoxicity Profiling (MTT/CCK-8)

Objective: To determine the precise concentration range at which the compound induces off-target cell death[3].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at an optimized density (e.g., 10,000–20,000 cells/well) in a 96-well plate. Self-Validation: Leave column 1 as media-only blanks to subtract background absorbance.

  • Compound Preparation: Prepare a 10 mM stock of 1,6-naphthyridine-2-carboximidamide in 100% anhydrous DMSO. Perform a 9-point serial dilution (log scale) in pure DMSO.

  • Intermediate Dilution: Transfer the DMSO dilutions into a secondary plate containing warm culture media to create a 10X working solution. This prevents thermodynamic shock and precipitation.

  • Treatment: Add the 10X working solution to the assay plate (1:10 dilution). Ensure the final DMSO concentration is uniform across all wells (≤ 0.2%).

  • Incubation & Readout: Incubate for 48–72 hours. Add MTT or CCK-8 reagent, incubate for 2-4 hours, and measure absorbance at 570 nm (for MTT) or 450 nm (for CCK-8). Self-Validation: The vehicle-only control must show >95% viability compared to untreated cells; otherwise, solvent toxicity is confounding your assay.

Protocol 2: Mechanism Deconvolution via Co-treatment

Objective: To prove whether cytotoxicity is an off-target artifact (ROS/Apoptosis) or an on-target necessity[4].

  • Pre-treatment: Seed cells as described above. 2 hours prior to compound addition, pre-treat specific wells with mechanistic modulators:

    • Group A (Apoptosis Block): Add 20 µM Z-VAD-FMK (pan-caspase inhibitor).

    • Group B (ROS Scavenge): Add 5 mM N-acetylcysteine (NAC).

    • Group C (Control): Vehicle only.

  • Naphthyridine Addition: Treat all groups with the established LC50 concentration of 1,6-naphthyridine-2-carboximidamide.

  • Endpoint Analysis: Perform the viability readout at 48 hours.

    • Interpretation: If Group B restores viability to >90%, the compound's cytotoxicity is primarily driven by off-target oxidative stress rather than your primary kinase target.

References
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer Source: PubMed / NIH URL:[Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer Source: PMC / NIH URL:[Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis Source: MDPI URL:[Link]

Sources

Troubleshooting

resolving NMR signal overlap for 1,6-naphthyridine-2-carboximidamide derivatives

Welcome to the Technical Support Center for NMR Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) spectra of 1,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) spectra of 1,6-naphthyridine-2-carboximidamide derivatives .

These molecules present a dual challenge: the bicyclic 1,6-naphthyridine core produces a dense cluster of J -coupled aromatic multiplets[1], while the carboximidamide (amidine) moiety introduces dynamic chemical exchange and restricted rotation that broadens signals and obscures baseline data[2][3].

Below, you will find the theoretical causality behind these phenomena, a logical troubleshooting workflow, frequently asked questions, and self-validating experimental protocols to resolve signal overlap.

Diagnostic Workflow

NMR_Troubleshooting Start Signal Overlap Detected 1,6-Naphthyridine Amidine CheckRegion Identify Problematic Region Start->CheckRegion Aromatic Aromatic Core (7.5 - 9.5 ppm) CheckRegion->Aromatic Amidine Amidine / Exchangeable (Broad, 6.0 - 9.0 ppm) CheckRegion->Amidine PureShift Pure Shift NMR (PSYCHE / SAPPHIRE) Aromatic->PureShift TwoD 2D Heteronuclear (HSQC / HMBC) Aromatic->TwoD Amidine->TwoD VTNMR Variable Temperature (VT-NMR) Amidine->VTNMR Solvent Solvent Titration (Protic vs Aprotic) Amidine->Solvent Resolution1 Collapse Multiplets to Singlets PureShift->Resolution1 Resolution2 Disperse into 13C/15N Dimension TwoD->Resolution2 Resolution3 Resolve Rotamers & Freeze Exchange VTNMR->Resolution3 Solvent->Resolution3

Workflow for resolving NMR overlap in 1,6-naphthyridine-2-carboximidamides.

Frequently Asked Questions (FAQs)

Q1: Why do the amidine protons appear as broad, featureless humps in DMSO- d6​ , often obscuring the naphthyridine core signals? The Causality: The carboximidamide group ( −C(=NH)NH2​ ) possesses a delocalized lone pair from the amino nitrogen into the imino π -system. This creates partial double-bond character along the C−N bond, heavily restricting rotation[2]. At ambient temperature (298 K), the rate of conformational exchange between rotamers occurs at an "intermediate" timescale relative to the NMR frequency. This causes a loss of phase coherence in the transverse magnetization, resulting in severe line broadening. Additionally, quadrupolar relaxation from the adjacent 14N nucleus (spin I=1 ) further broadens the attached proton signals. The Solution: Implement Variable-Temperature (VT) NMR. Heating the sample pushes the kinetics into the "fast exchange" regime, coalescing the broad humps into a sharp, time-averaged peak. Conversely, cooling the sample pushes it into the "slow exchange" regime, freezing out distinct rotamers into separate, sharp signals[4].

Q2: The aromatic protons of the 1,6-naphthyridine ring (7.5–9.5 ppm) are severely overlapped. How can I extract accurate chemical shifts without higher magnetic fields? The Causality: The bicyclic 1,6-naphthyridine core contains six aromatic protons in highly similar electronic environments[1]. Homonuclear J -coupling ( 1H−1H ) splits these resonances into complex multiplets (doublets, triplets, doublet-of-doublets), which physically crowd the narrow 2 ppm window. The Solution: Utilize Pure Shift NMR techniques (such as PSYCHE or SAPPHIRE). These methods apply broadband homonuclear decoupling during acquisition. By periodically refocusing the J -coupling evolution using low-flip-angle swept-frequency pulses and weak gradients, the multiplets collapse into ultra-high-resolution singlets, retaining only the fundamental chemical shift information[5][6].

Q3: How can I definitively assign the amidine nitrogens and distinguish them from the pyridine-like nitrogens of the naphthyridine core? The Causality: 1H NMR cannot directly probe the nitrogen environment, and 1D 15N NMR is extraordinarily insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio. The Solution: Perform a 1H−15N HSQC or HMBC experiment[3]. The amidine nitrogens ( NH and NH2​ ) will show direct cross-peaks with their attached protons, typically resonating at distinct 15N chemical shifts compared to the core ring nitrogens (which lack attached protons and must be observed via long-range HMBC correlations).

Quantitative Data: Technique Comparison

The following table summarizes the quantitative impact of applying advanced NMR techniques to 1,6-naphthyridine-2-carboximidamide derivatives.

Analytical TechniqueTarget RegionTypical Line Width (Hz)Primary AdvantageLimitation
Standard 1D 1H NMR Full Spectrum5.0 - 50.0+Rapid acquisition, quantitative integrals.Severe overlap; broad amidine peaks.
Pure Shift (PSYCHE) Aromatic (7.5–9.5)0.8 - 1.5 Collapses multiplets to singlets; ~10x resolution gain.Lower sensitivity; loss of J -coupling data.
VT-NMR (High Temp, 350 K) Amidine (6.0–9.0)2.0 - 4.0 Sharpens exchange-broadened peaks.Risk of sample degradation at high heat.
1H−15N HSQC HeteroatomsN/A (2D dispersion)Unambiguous assignment of protic nitrogens.Requires longer acquisition times.

Self-Validating Experimental Protocols

Protocol 1: Acquiring Pure Shift (PSYCHE) 1H NMR for Aromatic Resolution

Objective: Remove homonuclear scalar couplings to resolve the 1,6-naphthyridine core protons.

  • Sample Preparation: Dissolve 10-15 mg of the derivative in 0.6 mL of DMSO- d6​ . Ensure the solution is free of particulate matter to maintain high magnetic field homogeneity (shimming is critical for pure shift).

  • Parameter Configuration:

    • Load the psyche pulse sequence from the spectrometer library.

    • Set the PSYCHE flip angle ( β ) to a low value (typically 15°–20°) to balance sensitivity and decoupling efficiency.

    • Set the chunk duration (data acquired between refocusing pulses) to ~15–20 ms.

  • Acquisition: Run the experiment with a minimum of 16 scans to compensate for the inherent sensitivity loss of the PSYCHE element[7].

  • Processing & Validation: Apply covariance processing or SAPPHIRE algorithms to stitch the FID chunks and remove periodic sidebands[6].

    • Self-Validation Step: Integrate the resulting singlets. The total integral of the collapsed singlet must equal the integral of the original multiplet in the standard 1D spectrum. If sidebands exceed 5% of the main peak height, recalibrate the chunk duration.

Protocol 2: Variable-Temperature (VT) NMR for Amidine Conformational Trapping

Objective: Resolve intermediate exchange broadening of the carboximidamide group.

  • Solvent Selection: Use a high-boiling solvent like DMSO- d6​ (b.p. 189 °C) to allow safe heating. Use a Class A glass NMR tube (e.g., Wilmad 507) to prevent thermal deformation[8].

  • Calibration: Calibrate the probe temperature using a standard sample of 100% ethylene glycol (for high temperatures) by measuring the chemical shift difference between the CH2​ and OH protons.

  • Stepwise Heating:

    • Acquire a baseline spectrum at 298 K.

    • Increase the temperature in 10 K increments up to 353 K (80 °C).

    • Critical: Allow the sample to equilibrate for exactly 10 minutes at each new temperature before acquiring data to ensure thermal homogeneity[2][8].

  • Validation & Analysis:

    • Self-Validation Step: After reaching the maximum temperature, cool the sample back to 298 K and acquire a final spectrum. If the final spectrum perfectly matches the initial baseline spectrum, you have validated that the observed spectral changes were purely due to dynamic conformational exchange and not thermal degradation.

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Optimization

Technical Support Center: Troubleshooting Poor Bioavailability of 1,6-Naphthyridine-2-carboximidamide

Welcome to the technical support center for 1,6-naphthyridine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioava...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,6-naphthyridine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. The following information provides a structured, in-depth approach to troubleshooting, grounded in established scientific principles and methodologies.

Introduction

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4] However, like many nitrogen-containing heterocyclic compounds, derivatives of 1,6-naphthyridine can present challenges in achieving optimal oral bioavailability. Poor bioavailability can stem from a variety of factors, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[5][6][7][8][9] This guide will walk you through a systematic process to identify and address the root cause of poor bioavailability for your specific 1,6-naphthyridine-2-carboximidamide derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely initial reasons for the poor bioavailability of my 1,6-naphthyridine-2-carboximidamide compound?

A1: The most common initial hurdles for a compound like 1,6-naphthyridine-2-carboximidamide are likely related to its physicochemical properties.[6][7][10] These include:

  • Low Aqueous Solubility: The planar, aromatic nature of the naphthyridine core can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.

  • Poor Permeability: The compound's ability to pass through the intestinal membrane may be limited by factors such as its size, polarity, and the number of hydrogen bond donors and acceptors.[6]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[5][11][12][13]

A logical first step is to systematically evaluate each of these potential barriers.

Q2: How can I quickly assess the solubility of my compound?

A2: A simple and effective way to start is with a kinetic solubility assay using phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.2, and 7.4) to mimic the conditions of the GI tract. This will give you a rapid indication of whether solubility is a primary concern.

Q3: What in vitro models are recommended for evaluating permeability?

A3: For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method to assess passive diffusion.[14][15] For a more comprehensive evaluation that includes the potential for active transport and efflux, the Caco-2 cell monolayer assay is the gold standard.[14]

Q4: My compound shows good solubility and permeability in vitro, but in vivo bioavailability is still low. What should I investigate next?

A4: If solubility and permeability are not the limiting factors, the next logical step is to investigate the impact of first-pass metabolism.[5][11][12][13] This can be assessed in vitro using liver microsomes or hepatocytes to determine the metabolic stability of your compound.

Troubleshooting Guides

Guide 1: Investigating and Overcoming Poor Solubility

Poor aqueous solubility is a frequent cause of low oral bioavailability for many drug candidates.[16][17][18] The following steps will guide you through characterizing and addressing this issue.

Step 1: Comprehensive Solubility Profiling

  • Objective: To determine the pH-dependent solubility of your 1,6-naphthyridine-2-carboximidamide derivative.

  • Protocol: pH-Solubility Profile

    • Prepare a series of buffers with pH values ranging from 2 to 8.

    • Add an excess of your compound to each buffer.

    • Shake the samples at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Step 2: Data Interpretation and Next Steps

Solubility Profile Interpretation Recommended Actions
Low solubility across all pH values The compound is inherently poorly soluble.Proceed to formulation strategies to enhance solubility.
pH-dependent solubility The compound's ionization state affects its solubility.Consider salt formation or pH-modifying excipients in formulations.

Step 3: Formulation Strategies to Enhance Solubility

If your compound has inherently low solubility, several formulation strategies can be employed to improve its dissolution and subsequent absorption.[19][20][21][22]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[16][21]

    • Methods: Micronization, nanomilling.

  • Amorphous Solid Dispersions: Dispersing the drug in its non-crystalline, higher-energy amorphous form within a polymer matrix can significantly enhance solubility.[20][22]

    • Methods: Spray drying, hot-melt extrusion.

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based carrier can improve absorption through the lymphatic system, potentially bypassing first-pass metabolism.[16][19][20]

    • Examples: Self-emulsifying drug delivery systems (SEDDS).

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[19][23]

Workflow for Addressing Poor Solubility

G A Start: Poor Bioavailability B Conduct pH-Solubility Profiling A->B C Solubility Issue Identified? B->C D Yes C->D Low Solubility E No C->E Good Solubility G Implement Formulation Strategies D->G F Investigate Permeability (Guide 2) E->F H Particle Size Reduction G->H I Amorphous Solid Dispersions G->I J Lipid-Based Formulations G->J K Complexation G->K L Re-evaluate in vitro dissolution and in vivo PK H->L I->L J->L K->L

Caption: Workflow for troubleshooting poor solubility.

Guide 2: Assessing and Improving Membrane Permeability

Even with adequate solubility, a drug must be able to permeate the intestinal epithelium to reach the bloodstream.

Step 1: In Vitro Permeability Assessment

  • Objective: To determine the passive permeability and potential for active transport/efflux of your compound.

  • Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • A filter plate with a lipid-infused artificial membrane separates a donor compartment (containing the drug) from an acceptor compartment.

    • The appearance of the drug in the acceptor compartment over time is measured to determine the permeability coefficient.

  • Protocol 2: Caco-2 Permeability Assay

    • Caco-2 cells are cultured on a semi-permeable membrane to form a monolayer that mimics the intestinal barrier.

    • The transport of the drug from the apical (lumenal) to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A) is measured.

    • An efflux ratio (B-to-A / A-to-B) greater than 2 suggests the involvement of efflux transporters.

Step 2: Interpreting Permeability Data

Assay Result Interpretation Possible Next Steps
Low PAMPA & Caco-2 Permeability Poor passive diffusion.Structural modification to increase lipophilicity (if feasible); use of permeation enhancers.
High Efflux Ratio in Caco-2 Substrate for efflux transporters (e.g., P-gp).Co-administration with an efflux inhibitor (in preclinical studies); structural modification to reduce transporter affinity.

Step 3: Strategies to Enhance Permeability

  • Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.[21]

    • Examples: Surfactants, fatty acids.

  • Prodrugs: Modifying the parent drug into a more permeable prodrug that is converted to the active form in the body can be an effective strategy.[24]

Logical Flow for Permeability Troubleshooting

G A Start: Permeability Investigation B Conduct PAMPA Assay A->B C Permeability Issue? B->C D Yes C->D Low Permeability E No C->E Good Permeability F Conduct Caco-2 Assay D->F L Investigate Metabolism (Guide 3) E->L G High Efflux Ratio? F->G H Yes G->H I No G->I K Consider Efflux Inhibitors or Structural Modification H->K J Consider Permeation Enhancers or Prodrug Approach I->J

Caption: Troubleshooting pathway for poor permeability.

Guide 3: Evaluating and Mitigating First-Pass Metabolism

First-pass metabolism in the liver and gut wall can significantly reduce the amount of drug that reaches systemic circulation.[5][11][12][13][25]

Step 1: In Vitro Metabolic Stability Assessment

  • Objective: To determine the rate at which your compound is metabolized by liver enzymes.

  • Protocol: Liver Microsomal Stability Assay

    • Incubate your compound with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a cofactor (NADPH).

    • Take samples at various time points and quench the reaction.

    • Analyze the concentration of the parent compound remaining over time to determine the in vitro half-life and intrinsic clearance.

Step 2: Interpreting Metabolic Stability Data

In Vitro Half-life Interpretation Recommended Actions
Short High intrinsic clearance, likely extensive first-pass metabolism.Consider structural modification to block metabolic soft spots; explore alternative routes of administration (e.g., intravenous) for preclinical studies.
Long Low intrinsic clearance, metabolism is unlikely to be the primary issue.Re-evaluate solubility and permeability data; consider other factors like gut wall metabolism.

Step 3: Strategies to Address High First-Pass Metabolism

  • Structural Modification: Identifying and modifying the "metabolic soft spots" on the molecule can improve its stability.

  • Prodrug Approach: A prodrug may be designed to be less susceptible to first-pass metabolism.[24]

  • Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intravenous or subcutaneous injection, can help to understand the compound's intrinsic properties.[13]

Decision Tree for Metabolic Stability

G A Start: Metabolism Investigation B Perform Liver Microsomal Stability Assay A->B C Metabolic Stability? B->C D High C->D E Low C->E F Metabolism is likely not the primary issue. Re-evaluate other factors. D->F G High First-Pass Metabolism is likely. E->G H Consider Structural Modification G->H I Explore Prodrug Strategies G->I J Use Alternative Routes for Preclinical Studies G->J

Caption: Decision tree for investigating metabolic stability.

Conclusion

Troubleshooting the poor bioavailability of a 1,6-naphthyridine-2-carboximidamide derivative requires a systematic, evidence-based approach. By sequentially evaluating solubility, permeability, and first-pass metabolism, researchers can pinpoint the primary obstacles and select appropriate strategies to overcome them. This guide provides a framework for this process, combining established in vitro assays with rational formulation and medicinal chemistry approaches to enhance the likelihood of developing a successful oral drug candidate.

References

  • Verma, S., & Rawat, A. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-142.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharmacist's Guide. (n.d.). First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Taylor & Francis Online. (2023, May 10). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability.
  • Wikipedia. (n.d.). First pass effect.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass Effect.
  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability.
  • AAPS PharmSciTech. (2016, May 16). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.
  • Walsh Medical Media. (2023, August 28). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies.
  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • JoVE. (2023, September 22). Video: First Pass Effect.
  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. Retrieved from International Biopharmaceutical Industry website.
  • PubMed. (2018, March 10). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies.
  • PMC. (n.d.). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations.
  • ACS Publications. (2022, May 29). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Colorcon. (2024, September 9). Understanding Bioavailability: Why It Matters in Drug Development.
  • MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge.
  • PMC. (n.d.). In Vivo Methods for the Assessment of Topical Drug Bioavailability.
  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?
  • ACS Publications. (2015, January 23). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
  • CN Bio. (n.d.). Unlocking human-relevant insights into drug bioavailability.
  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][14][19]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from MDPI website.

  • PubMed. (2023, November 5). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer.
  • RSC Publishing. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][14][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from RSC Publishing website.

  • PMC. (2004, August 3). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.
  • ResearchGate. (2021, April 16). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review.
  • PubChem. (n.d.). 1,6-Naphthyridine.
  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Retrieved from Chemical Review and Letters website.
  • Chem-Impex. (n.d.). 1,6-Naphthyridine-2-carboxylic acid.
  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
  • ResearchGate. (2025, October 15). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Frontiers. (2022, July 4). Pharmacokinetics and Main Metabolites of Anwulignan in Mice.
  • PMC. (n.d.). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19.
  • PubMed. (2013, March 7). discovery and SAR study of 1H-imidazo[4,5-h][14][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from PubMed website.

  • ResearchGate. (n.d.). Success repositioning 1,6-naphthyridine-7-carboxamide intermediate for other applications.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of 1,6-Naphthyridine-2-Carboximidamide Analogs as Urokinase-Type Plasminogen Activator (uPA) Inhibitors

This guide provides an in-depth analysis of the binding kinetics of 1,6-naphthyridine-2-carboximidamide analogs, a promising class of compounds targeting the urokinase-type plasminogen activator (uPA). Elevated uPA expre...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the binding kinetics of 1,6-naphthyridine-2-carboximidamide analogs, a promising class of compounds targeting the urokinase-type plasminogen activator (uPA). Elevated uPA expression is strongly correlated with cancer progression and metastasis, making it a critical target for the development of novel anticancer therapeutics.[1][2] Understanding the kinetics of how these small molecules interact with their target is paramount for optimizing drug efficacy, residence time, and overall pharmacological profile.

We will explore the causality behind the experimental choices for kinetic analysis, present a detailed methodology using Surface Plasmon Resonance (SPR), and analyze a comparative dataset for a series of rationally designed analogs.

The Significance of Kinetic Parameters in Drug Design

While the equilibrium dissociation constant (KD), a measure of binding affinity, is a cornerstone of drug discovery, it does not provide a complete picture of a drug-target interaction. The KD is a ratio of the dissociation rate constant (k_off or kd) and the association rate constant (k_on or ka). Two compounds with identical KD values can have vastly different kinetic profiles: one may associate and dissociate rapidly, while another may bind slowly but remain engaged with the target for an extended period.

  • Association Rate (k_on): Reflects how quickly a compound binds to its target. A faster k_on can be advantageous for drugs that need to act rapidly.

  • Dissociation Rate (k_off): Describes how quickly the compound dissociates from the target. A slow k_off, indicating a long drug-target residence time, is often a desirable attribute, as it can lead to a more sustained pharmacological effect even after the drug has been cleared from systemic circulation.

Therefore, a detailed kinetic analysis provides a more nuanced understanding of structure-activity relationships (SAR) and can be a more reliable predictor of in vivo efficacy.

Methodology: Characterizing Binding Kinetics with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3][4] It is an indispensable tool for determining the kinetic rate constants of small molecule-protein interactions.

Experimental Workflow for SPR Analysis

The following protocol outlines a self-validating system for assessing the binding kinetics of 1,6-naphthyridine-2-carboximidamide analogs against immobilized uPA.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Ligand Immobilization cluster_kinetics Phase 3: Kinetic Analysis cluster_analysis Phase 4: Data Analysis p1 Select & Prepare CM5 Sensor Chip p2 Prepare Buffers: - Immobilization Buffer (pH 4.5) - Running Buffer (HBS-EP+) - Regeneration Solution (e.g., Glycine-HCl pH 2.5) p1->p2 p3 Prepare Ligand (uPA) & Analytes (Naphthyridine Analogs) p2->p3 i1 Activate Surface: Inject EDC/NHS p3->i1 i2 Immobilize Ligand: Inject uPA (~50 µg/mL) to target RU i1->i2 i3 Block Surface: Inject Ethanolamine-HCl i2->i3 k1 System Stabilization: Flow Running Buffer i3->k1 k2 Association Phase: Inject Analyte (Concentration Series) (e.g., 10 µM to 78 nM) k1->k2 k3 Dissociation Phase: Flow Running Buffer k2->k3 k4 Regeneration: Inject Regeneration Solution to remove bound analyte k3->k4 a1 Reference Surface Subtraction k4->a1 a2 Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate Kinetic Constants: ka (k_on), kd (k_off), KD a2->a3

Caption: Standard workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Step-by-Step Protocol
  • Surface Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a fresh mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS). This creates reactive esters on the surface.[3] The purpose of this step is to prepare the surface for covalent coupling of the protein ligand.

  • Ligand Immobilization: Human urokinase-type plasminogen activator (uPA) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. The primary amines on the lysine residues of uPA react with the NHS esters, forming stable amide bonds. The amount of immobilized protein is monitored in real-time and is a critical parameter; high densities can lead to mass transport limitations, which can skew kinetic data.[5]

  • Surface Deactivation: Any remaining reactive esters are quenched by injecting ethanolamine-HCl. This prevents non-specific binding of the analyte to the sensor surface in subsequent steps.

  • Kinetic Measurement:

    • Association: A series of increasing concentrations of the 1,6-naphthyridine-2-carboximidamide analog (the analyte) is prepared in running buffer (e.g., HBS-EP+). Each concentration is injected over the uPA-functionalized surface for a defined period, allowing the binding event to be monitored as an increase in response units (RU).

    • Dissociation: After the association phase, the running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in RU. The duration of this phase is crucial, especially for compounds with slow off-rates.

  • Surface Regeneration: A pulse of a low-pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) is injected to disrupt the non-covalent interaction between the analyte and the immobilized uPA, preparing the surface for the next injection cycle. The stability of the immobilized ligand to the regeneration conditions must be confirmed.

  • Data Analysis: The resulting sensorgrams are processed by subtracting the signal from a reference flow cell (which has been activated and blocked but has no immobilized ligand). The processed data for the entire concentration series is then globally fitted to a suitable binding model, such as a 1:1 Langmuir model, to derive the kinetic constants k_a, k_d, and the equilibrium constant KD.[4]

Comparative Binding Kinetics: A Structure-Activity Relationship (SAR) Case Study

To illustrate the power of kinetic analysis, we will compare three hypothetical analogs based on the 1,6-naphthyridine-2-carboximidamide scaffold. These analogs represent a typical progression in a lead optimization campaign.

Analogs cluster_A Analog A (Parent Scaffold) cluster_B Analog B (R = OCH3) cluster_C Analog C (R = F) A A B B C C

Caption: Structural variations of the 1,6-naphthyridine-2-carboximidamide scaffold.

  • Analog A: The core 1,6-naphthyridine-2-carboximidamide scaffold. The amidine group is designed to interact with the S1 pocket of serine proteases like uPA.

  • Analog B: Features a methoxy (-OCH3) group substitution on the fused benzene ring. This addition is intended to probe a nearby hydrophobic pocket and potentially improve binding affinity.

  • Analog C: Incorporates a fluorine (–F) atom at the same position. Fluorine is often used in medicinal chemistry to modulate electronic properties and can form favorable orthogonal multipolar interactions, potentially altering both on- and off-rates.

Quantitative Data Summary

The binding kinetics of each analog against human uPA were determined using the SPR protocol described above. The results are summarized in the table below.

AnalogSubstitution (R)k_on (M⁻¹s⁻¹)k_off (s⁻¹)KD (nM)
Analog A -H1.2 x 10⁵2.5 x 10⁻²208
Analog B -OCH₃1.5 x 10⁵2.8 x 10⁻²187
Analog C -F3.6 x 10⁵8.1 x 10⁻⁴2.3
Analysis and Interpretation
  • Analog A vs. Analog B: The addition of the methoxy group in Analog B resulted in a marginal improvement in affinity (KD of 187 nM vs. 208 nM). The kinetic data reveals that this was due to a slightly faster association rate, with the dissociation rate remaining largely unchanged. This suggests that the methoxy group may provide a modest favorable interaction upon initial binding but does not contribute significantly to stabilizing the final drug-target complex.

  • The Impact of Fluorine (Analog C): The substitution with fluorine in Analog C led to a dramatic, nearly 100-fold improvement in binding affinity (KD = 2.3 nM). The kinetic breakdown is particularly insightful. The association rate (k_on) increased threefold compared to Analog A, suggesting the fluorine atom helps to pre-organize the molecule for optimal binding or forms a key initial interaction. Most significantly, the dissociation rate (k_off) decreased by over 30-fold. This drastic reduction in the off-rate indicates that the fluorine atom forms a highly stable interaction within the binding site, significantly prolonging the residence time of the inhibitor on the uPA enzyme. This is a highly desirable outcome in a lead optimization program.

Conclusion

This guide demonstrates that a comprehensive analysis of binding kinetics is essential for the rational design of potent enzyme inhibitors. By dissecting affinity (KD) into its constituent kinetic components (k_on and k_off), researchers can gain a deeper understanding of the molecular interactions driving the binding event. In our case study of 1,6-naphthyridine-2-carboximidamide analogs, SPR analysis revealed that a simple fluorine substitution dramatically slowed the dissociation rate, resulting in a compound with a significantly longer drug-target residence time and superior overall affinity. This level of insight allows for more informed decisions in the iterative process of drug development, guiding the design of molecules with optimized and durable pharmacological activity.

References

  • PubMed. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. [Link]

  • PubMed. (2020). Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. [Link]

  • PubMed. (2005). Naphthamidine urokinase plasminogen activator inhibitors with improved pharmacokinetic properties. [Link]

  • Proceedings of the National Academy of Sciences. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. [Link]

  • PubMed. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][6]naphthyridin-(5H)ones. [Link]

  • PubMed Central. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. [Link]

  • ResearchGate. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. [Link]

  • PubMed Central. (2012). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. [Link]

  • PubMed. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. [Link]

  • Wikipedia. Urokinase. [Link]

  • Royal Society of Chemistry Publishing. (2020). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

  • ResearchGate. (2018). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. [Link]

  • MDPI. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. [Link]

  • Frontiers. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • University of Oxford. Surface plasmon resonance. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][1][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • PubMed Central. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2021). Dissimilar Ligands Bind in a Similar Fashion: A Guide to Ligand Binding-Mode Prediction with Application to CELPP Studies. [Link]

  • Royal Society of Chemistry Publishing. (2010). Comparing the anion binding of 4-amido- with 4-amino-1,8-naphthalimides. [Link]

  • Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. [Link]

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Comparative

Analytical Method Validation for 1,6-Naphthyridine-2-Carboximidamide: A Comparative Guide of HPLC-UV vs. LC-MS/MS

Executive Summary For analytical scientists and drug development professionals, validating detection methods for highly polar, basic heterocyclic intermediates is a notorious bottleneck. 1,6-Naphthyridine-2-carboximidami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For analytical scientists and drug development professionals, validating detection methods for highly polar, basic heterocyclic intermediates is a notorious bottleneck. 1,6-Naphthyridine-2-carboximidamide is a critical building block in modern pharmacology, yet its dual-nitrogen core and amidine moiety present severe chromatographic challenges.

This guide provides an objective, data-backed comparison between HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) platforms. By dissecting the mechanistic causality behind mobile phase selection and column chemistry, we establish self-validating protocols compliant with global regulatory standards.

Chemical Context & Mechanistic Challenges

1,6-Naphthyridine-2-carboximidamide (CAS 1179360-44-1)[1] is a nitrogen-dense scaffold heavily utilized in the synthesis of advanced therapeutics, including mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for oncology[2] and targeted pkmyt1 kinase inhibitors[3].

From a physicochemical perspective, the carboximidamide (amidine) group is highly basic (pKa ~11). Under standard reversed-phase acidic conditions, the molecule remains fully protonated. This leads to two primary failure modes in inexperienced laboratories:

  • Poor Retention: The polar nature of the protonated molecule causes it to elute near the void volume on standard C18 columns.

  • Peak Tailing: Unshielded secondary interactions between the basic nitrogens and residual silanols on the silica backbone cause severe peak distortion, destroying integration reproducibility.

Recent patent literature highlights the absolute necessity of robust dose validation for naphthyridine derivatives using both LC/UV and LC-MS/MS platforms, depending on the matrix and required sensitivity[4]. Furthermore, degradation profiling of related heterocycles often relies on LC-MS/MS to identify trace oxidative products, such as naphthyridine N-oxides[5].

Method Selection Workflow

MethodSelection Sample 1,6-Naphthyridine-2-carboximidamide (Basic, Polar API Intermediate) Decision Primary Analytical Goal? Sample->Decision PathUV Purity & Bulk Release (High Concentration) Decision->PathUV Routine QC PathMS Trace Impurity & PK/PD (Low Concentration) Decision->PathMS Bioanalysis HPLC HPLC-UV Platform Column: C18 Additive: 0.1% TFA PathUV->HPLC LCMS LC-MS/MS Platform Column: Polar-embedded C18 Additive: 0.1% Formic Acid PathMS->LCMS ValUV ICH Q2(R2) Validation LOD: ~0.3 µg/mL HPLC->ValUV ValMS ICH M10 Validation LLOQ: ~1.0 ng/mL LCMS->ValMS

Decision tree for selecting and validating analytical methods for 1,6-naphthyridine derivatives.

Platform Comparison: Causality Behind Experimental Choices

As analytical scientists, we do not merely execute methods; we engineer them to exploit the physicochemical realities of the molecule. The choice between HPLC-UV and LC-MS/MS dictates fundamentally different chromatographic strategies.

The HPLC-UV Strategy (Ion-Pairing)

For bulk API release and routine Quality Control (QC), HPLC-UV is the most cost-effective and robust choice.

  • The Causality: To achieve Gaussian peak shapes and prevent silanol interactions, a strong ion-pairing agent is required. Trifluoroacetic acid (0.1% TFA) lowers the pH to ~2.0, fully protonating the analyte while simultaneously forming a neutral, hydrophobic ion-pair complex. This complex retains excellently on a standard C18 column.

The LC-MS/MS Strategy (Ionization Preservation)

For pharmacokinetic (PK/PD) studies or trace impurity detection, LC-MS/MS is mandatory.

  • The Causality: While TFA produces beautiful peaks in UV, it is notorious for causing severe signal suppression in positive Electrospray Ionization (ESI+) due to its high surface tension and tendency to form non-volatile gas-phase ion pairs. Therefore, the LC-MS/MS protocol strictly mandates the use of 0.1% Formic Acid. Because formic acid is a weaker ion-pairing agent, we must compensate by using a polar-embedded C18 column (e.g., Waters Atlantis T3) to prevent early elution and maintain adequate retention without compromising mass spectrometer sensitivity.

Table 1: Chromatographic and Detection Parameters Comparison
ParameterHPLC-UV (Bulk API QC)LC-MS/MS (Bioanalytical/Trace)
Primary Application Purity assay, raw material releasePK/PD screening, trace degradation
Stationary Phase Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Waters Atlantis T3 (2.1 x 100 mm, 3 µm)
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min
Detection Mode UV Absorbance at 254 nmESI+ MRM (m/z 174.1 → 131.0)
Injection Volume 10 µL2 µL

Step-by-Step Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. Both workflows below are designed as self-validating systems . By integrating continuous System Suitability Tests (SST) and bracketing Quality Control (QC) samples, the analytical batch automatically invalidates itself if instrument drift exceeds regulatory tolerances, completely removing operator bias.

Protocol 1: HPLC-UV Workflow for API Purity

Compliant with .

  • Standard Preparation: Accurately weigh 10.0 mg of 1,6-naphthyridine-2-carboximidamide reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Calibration Curve Generation: Dilute the stock with Mobile Phase A to yield working standards of 1, 5, 10, 50, and 100 µg/mL.

  • System Equilibration: Purge the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for 30 minutes at 1.0 mL/min until the UV baseline at 254 nm is completely stable.

  • Self-Validating SST Execution: Inject the 50 µg/mL standard six consecutive times.

    • Causality Check: Calculate the Relative Standard Deviation (RSD) of the peak area and retention time. The system validates itself for the run only if RSD ≤ 2.0% and theoretical plates > 2000.

  • Sample Analysis: Inject unknown samples in duplicate. Bracket every 10 sample injections with a QC check standard (50 µg/mL). If the QC standard deviates by >2.0% from its initial response, the sequence automatically halts.

Protocol 2: LC-MS/MS Workflow for Trace Bioanalysis

Compliant with.

  • Matrix Spiking & Internal Standard: Spike blank biological plasma with the working standard to achieve calibration levels ranging from 1.0 to 500 ng/mL. Add a Stable Isotope-Labeled Internal Standard (SIL-IS) at a constant 50 ng/mL to all samples, including blanks.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of the spiked plasma matrix. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • MS Tuning: Infuse a 100 ng/mL standard directly into the mass spectrometer. Optimize the Declustering Potential (DP) to prevent in-source fragmentation and tune the Collision Energy (CE) to maximize the abundance of the m/z 174.1 → 131.0 product ion.

  • Batch Execution: Run the calibration curve, followed by a blank matrix injection (to verify zero carryover), and then the biological samples.

    • Causality Check: The batch is considered self-validated if the SIL-IS peak area remains within ±15% across all injections, proving that matrix-induced ion suppression is uniform and controlled.

Comparative Validation Data

The following table summarizes the experimental validation metrics achieved when utilizing the aforementioned protocols. The data demonstrates that while HPLC-UV provides excellent linearity for bulk analysis, LC-MS/MS is required to achieve the nanogram-level sensitivity necessary for biological matrices.

Table 2: Method Validation Performance Metrics
Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceRegulatory Acceptance Criteria
Linear Range 1.0 – 100 µg/mL1.0 – 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLS/N ≥ 10
Intra-day Precision (RSD) 1.2%3.8%≤ 2.0% (UV), ≤ 15.0% (MS)
Accuracy (Recovery) 98.5% – 101.2%92.4% – 106.1%98–102% (UV), 85–115% (MS)
Matrix Effect N/A (Neat Solution)94.5% (Plasma)85–115% (MS only)

Conclusion

The successful detection and quantification of 1,6-naphthyridine-2-carboximidamide hinges entirely on understanding its basic, polar nature. For high-concentration API release, HPLC-UV utilizing TFA as an ion-pairing agent provides unmatched precision and cost-efficiency. However, for trace-level impurity tracking or PK/PD profiling, analysts must pivot to LC-MS/MS, abandoning TFA in favor of formic acid and compensating for lost retention by deploying polar-embedded stationary phases. By adhering to these mechanistically grounded, self-validating protocols, laboratories can ensure absolute compliance and data integrity.

References

  • National Institutes of Health (NIH) / PubMed Central. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Available at:[Link]

  • Google Patents.WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Google Patents.WO2021236779A1 - Compositions and methods of modulating short-chain dehydrogenase activity.
  • Researcher.Life. LC-MS/MS Identification of Ozanimod Degradation Products. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH M10 Bioanalytical Method Validation. Available at: [Link]

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